TPU-0037A
Descripción
Antibiotic TPU-0037-A has been reported in Streptomyces platensis with data available.
Propiedades
Fórmula molecular |
C46H72N4O10 |
|---|---|
Peso molecular |
841.1 g/mol |
Nombre IUPAC |
2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60) |
Clave InChI |
UXOJELXNKQYYOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |
Origen del producto |
United States |
Foundational & Exploratory
TPU-0037A Antibiotic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] It is a congener of lydicamycin, a class of antibiotics known for their novel skeletal structure.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, and the methodologies used for its characterization.
Chemical Properties
This compound is a complex polyketide-nonribosomal peptide hybrid molecule.[1][5] Its chemical structure is characterized by the presence of tetramic acid and amidinopyrrolidine moieties.[6]
| Property | Value | Reference |
| Chemical Formula | C46H72N4O10 | [2][5][7][8] |
| Molecular Weight | 841.1 g/mol | [2][5][7] |
| CAS Number | 485815-59-6 | [1][2][5][7][8] |
| Appearance | Colorless film | [7] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [4][7][9] |
| Origin | Isolated from Streptomyces platensis TP-A0598 | [1][5][10] |
Biological Activity: In Vitro Antibacterial Spectrum
This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. It is notably inactive against Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus Smith | Gram-positive | 3.13 | [1] |
| Staphylococcus aureus 209P | Gram-positive | 3.13 | [1] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.56 - 12.5 | [1][3] |
| Bacillus subtilis PCI219 | Gram-positive | 1.56 | [1] |
| Micrococcus luteus PCI1001 | Gram-positive | 12.5 | [1] |
| Escherichia coli NIHJ | Gram-negative | >50 | [1][3] |
| Proteus mirabilis | Gram-negative | >50 | [1] |
| Proteus vulgaris | Gram-negative | >50 | [1] |
| Pseudomonas aeruginosa | Gram-negative | >50 | [1] |
Mechanism of Action
While the specific molecular target of this compound has not been definitively elucidated, its structural similarity to other tetramic acid-containing antibiotics suggests a likely mechanism of action. Tetramic acid antibiotics are known to disrupt the bacterial cell membrane by dissipating both the membrane potential and the pH gradient.[3][7][9] This disruption of the proton motive force ultimately leads to bacterial cell death. The biosynthesis of this compound involves a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway, which is common for this class of complex natural products.[5][10][11]
Proposed Biosynthetic and Action Pathway
Caption: Biosynthesis and proposed mechanism of action of this compound.
Experimental Protocols
While the full experimental details from the original publication are not publicly available, the following are generalized protocols based on standard methods for antibiotic discovery and characterization from Streptomyces.
Isolation and Characterization of Streptomyces platensis TP-A0598
-
Sample Collection: Soil or marine sediment samples are collected from diverse environments.
-
Isolation: The samples are serially diluted and plated on selective agar media, such as Starch Casein Agar or Actinomyces Isolation Agar, to favor the growth of Streptomyces.[6]
-
Incubation: Plates are incubated at a suitable temperature (typically 28-30°C) for several days to weeks until distinct actinomycete colonies are visible.
-
Strain Identification: Promising colonies are subcultured to obtain pure isolates. Identification is performed based on morphological characteristics (e.g., aerial and substrate mycelia, spore chain morphology) and molecular techniques such as 16S rRNA gene sequencing.[6][10]
Fermentation and Production of this compound
-
Seed Culture: A pure culture of S. platensis TP-A0598 is inoculated into a suitable seed medium and incubated with shaking to generate a high-density culture.
-
Production Culture: The seed culture is then transferred to a larger volume of production medium, which is optimized for the production of secondary metabolites.
-
Fermentation: The production culture is incubated for an extended period (typically several days) under controlled conditions of temperature, pH, and aeration.
-
Extraction: After fermentation, the culture broth is harvested. The antibiotic is extracted from the culture filtrate and/or the mycelial cake using a suitable organic solvent, such as ethyl acetate or butanol.
Purification of this compound
-
Chromatography: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:
-
Silica gel chromatography for initial fractionation.
-
Reversed-phase chromatography (e.g., using a C18 column) for further separation.
-
High-Performance Liquid Chromatography (HPLC) for final purification to obtain a highly pure compound.
-
-
Structure Elucidation: The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR).
Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: The bacterial test strains are cultured in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The purified this compound is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[2][12][13]
Experimental Workflow
The discovery and characterization of a novel antibiotic like this compound from a natural source follows a systematic workflow.
Caption: General workflow for the discovery and characterization of antibiotics.
Conclusion
This compound is a promising antibiotic with potent activity against clinically relevant Gram-positive pathogens, including MRSA. Its unique structure and mechanism of action make it a valuable candidate for further investigation and development in the fight against antimicrobial resistance. The information provided in this technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journaljamb.com [journaljamb.com]
- 7. Modern Trends in Natural Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Concepts and Methods to Access Novel Antibiotics from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Silico Analysis of PKS and NRPS Gene Clusters in Arisostatin- and Kosinostatin-Producers and Description of Micromonospora okii sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Labs [iitg.ac.in]
- 13. microbe-investigations.com [microbe-investigations.com]
In-Depth Technical Guide to TPU-0037A: A Novel Anti-MRSA Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPU-0037A is a novel polyketide antibiotic and a congener of lydicamycin, demonstrating potent activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). Isolated from the marine bacterium Streptomyces platensis TP-A0598, this complex natural product presents a promising scaffold for the development of new antibacterial agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and proposed mechanism of action of this compound. Detailed experimental protocols for its isolation and antimicrobial susceptibility testing are also presented, alongside a visualization of its biosynthetic pathway.
Chemical Structure and Physicochemical Properties
This compound, also known as 30-demethyl-lydicamycin, is a complex macrocyclic polyketide. Its structure is characterized by a polyhydroxylated and polymethylated carbon chain, a tetramic acid moiety, and a pyrrolidine ring.
| Property | Value | Reference |
| Chemical Formula | C46H72N4O10 | [1][2] |
| Molecular Weight | 841.08 g/mol | [1][2] |
| CAS Number | 485815-59-6 | [1][2] |
| Formal Name | (+)-2-[21-[1-[(2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5,6-dihydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide | [2] |
| Appearance | Colorless film | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poorly soluble in water. | [3] |
| Storage | Store at -20°C for long-term stability. | [3] |
| Purity | >95% by HPLC | [3] |
| SMILES | OC(C/C=C/C(O)C/C=C/C(O)C(C)/C=C/C(O)C/C=C(C)/C(O)C(CCC1C(C)=CC(C(O)C(O)CC2)C2C1(C)C(C3=C(O)CNC3=O)=O)C)CC4N(C(N)=N)CCC4 | [2] |
| InChI | InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-58H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+ | [2] |
Biological Activity
This compound exhibits selective and potent antibacterial activity against a range of Gram-positive bacteria.[4] It is notably effective against MRSA, a major cause of hospital-acquired and community-acquired infections.[4] In contrast, it shows no significant activity against Gram-negative bacteria.[4]
| Organism | MIC (µg/mL) | Reference |
| Methicillin-resistant S. aureus (MRSA) | 1.56 - 12.5 | [4] |
| Bacillus subtilis | 1.56 - 12.5 | [4] |
| Micrococcus luteus | 1.56 - 12.5 | [4] |
| Escherichia coli | >50 | [4] |
| Proteus mirabilis | >50 | [4] |
| Proteus vulgaris | >50 | [4] |
| Pseudomonas aeruginosa | >50 | [4] |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces platensis TP-A0598
The following protocol is based on the methods described for the isolation of lydicamycin congeners.[1]
1. Fermentation:
-
Producing Strain: Streptomyces platensis TP-A0598, isolated from a seawater sample from Toyama Bay, Japan.[1]
-
Culture Medium: A suitable production medium for Streptomyces, such as ISP2 broth, is used.[5] For enhanced production of secondary metabolites, a semi-defined medium like PM5 can be optimized.[6]
-
Incubation: The culture is incubated at 28-30°C for 7 days with shaking at 180-200 rpm to ensure adequate aeration.[5]
2. Extraction:
-
The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
The supernatant is passed through an HP-20 resin column to adsorb the active compounds.
-
The resin is washed with water and then eluted with methanol or acetone.
-
The organic solvent is evaporated under reduced pressure to yield a crude extract.
3. Purification:
-
Step 1: ODS Column Chromatography: The crude extract is subjected to open-column chromatography on an ODS (octadecylsilane) resin. A stepwise gradient of methanol in water is used for elution.
-
Step 2: Preparative HPLC: Fractions showing anti-MRSA activity are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column. An isocratic or gradient elution with a suitable solvent system (e.g., acetonitrile-water or methanol-water) is employed to isolate pure this compound.[1]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. Development of a semi-defined medium supporting production of platensimycin and platencin by Streptomyces platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of TPU-0037A
This document provides a comprehensive overview of the available scientific information regarding the mechanism of action of this compound, an antibiotic compound with notable activity against Gram-positive bacteria.
Executive Summary
This compound is an antibiotic that is a structural analogue of lydicamycin.[1] It is produced by the bacterium Streptomyces platensis TP-A0598.[2] The primary mechanism of action of this compound is the disruption of the bacterial cell wall.[2] It specifically targets and inhibits cell wall synthesis in Gram-positive bacteria, which ultimately leads to cell lysis and death.[2] While the precise molecular targets are still being investigated, it is believed that this compound interferes with key enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2] The compound has demonstrated significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] It is notably inactive against Gram-negative bacteria.[3] Some evidence also suggests that this compound may act as a neurogenesis agent.[]
Antimicrobial Activity
The antimicrobial spectrum of this compound is concentrated on Gram-positive bacteria. In vitro studies have established its efficacy against several clinically relevant strains.
Quantitative Data on Antimicrobial Activity
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5 |
| Bacillus subtilis | Gram-positive | 1.56 - 12.5 |
| Micrococcus luteus | Gram-positive | 1.56 - 12.5 |
| Escherichia coli | Gram-negative | >50 |
| Proteus mirabilis | Gram-negative | >50 |
| Proteus vulgaris | Gram-negative | >50 |
| Pseudomonas aeruginosa | Gram-negative | >50 |
Data sourced from MedchemExpress.[3]
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
The primary antibacterial effect of this compound is achieved through the inhibition of bacterial cell wall synthesis.[2] This process is critical for maintaining the structural integrity of the bacterial cell, especially in Gram-positive bacteria which possess a thick peptidoglycan layer.
Proposed Signaling Pathway for Antibacterial Action
Caption: Proposed mechanism of this compound's antibacterial action.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely available in the public domain, the methodologies can be inferred from standard antibiotic susceptibility testing and mechanism of action studies.
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method is likely used to determine the MIC values.
Experimental Workflow for MIC Determination
Caption: A typical workflow for determining the Minimum Inhibitory Concentration.
Production and Isolation
This compound is a natural product synthesized through fermentation.
-
Producing Organism : Streptomyces platensis TP-A0598[2]
-
Production Method : Large-scale fermentation under optimized conditions.[2]
-
Isolation and Purification : The compound is extracted from the fermentation broth and purified using various chromatographic techniques.[2]
Physicochemical Properties
-
Molecular Formula : C46H72N4O10[6]
-
Molecular Weight : 841.1 g/mol [7]
-
Solubility : Soluble in ethanol, methanol, DMF, or DMSO. It has poor water solubility.[4]
Other Potential Biological Activities
Interestingly, this compound is also noted to be a close structural relative of BU-4514N, a compound identified as a neuritogenic agent.[4][6] This suggests that this compound may have effects on neuronal cells, a property that warrants further investigation. It has been described as a neurogenesis agent isolated from Streptomyces.[]
Conclusion
This compound is a potent antibiotic with a mechanism of action centered on the inhibition of cell wall synthesis in Gram-positive bacteria. Its efficacy against MRSA makes it a compound of interest for further drug development. Future research should focus on identifying the specific enzymatic targets within the peptidoglycan synthesis pathway to fully elucidate its molecular mechanism. Furthermore, its potential as a neuritogenic agent presents an intriguing avenue for additional investigation.
References
Streptomyces platensis: A Comprehensive Technical Guide to the Production of TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Streptomyces platensis as a source of the potent anti-MRSA antibiotic, TPU-0037A. This compound, a congener of lydicamycin, exhibits significant activity against a range of Gram-positive bacteria. This document details the microbiology of the producing organism, delves into the specifics of fermentation, outlines a comprehensive protocol for extraction and purification, and presents the biological activity of this compound. Furthermore, it visualizes the biosynthetic pathway of lydicamycins and the experimental workflow for the isolation of this compound, offering a valuable resource for researchers in the fields of natural product discovery and antibiotic development.
Introduction
The rise of antibiotic-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. This has spurred the search for novel antimicrobial agents from diverse sources. Actinomycetes, particularly the genus Streptomyces, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including antibiotics.[1][2]
Streptomyces platensis strain TP-A0598, isolated from a seawater sample in Toyama Bay, Japan, has been identified as a producer of a series of novel lydicamycin congeners, designated TPU-0037-A, B, C, and D.[3] Notably, this strain was later reclassified as Streptomyces lydicamycinicus. Among these congeners, this compound has demonstrated potent antibacterial activity against MRSA.[4][5][6] This guide provides a detailed technical overview of the methodologies for the cultivation of S. platensis and the subsequent isolation and characterization of this compound.
Microbiology of the Producing Organism
-
Organism: Streptomyces platensis (later reclassified as Streptomyces lydicamycinicus)
-
Strain Designation: TP-A0598
-
Isolation Source: Seawater
-
Key Characteristics: Gram-positive, filamentous bacteria. The genus Streptomyces is characterized by a complex life cycle involving the formation of a substrate mycelium and aerial hyphae that differentiate into spore chains.[1] They are prolific producers of secondary metabolites, with their genomes containing numerous biosynthetic gene clusters.[7]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces platensis TP-A0598. The following protocols are based on established methods for the cultivation of Streptomyces for the production of polyketide antibiotics.
Media Composition
Successful production of this compound relies on the use of specific seed and production media to support robust growth and secondary metabolite biosynthesis.
| Medium Type | Component | Concentration (g/L) |
| Seed Medium | Soluble Starch | 20 |
| K2HPO4 | 0.5 | |
| KNO3 | 1.0 | |
| NaCl | 0.5 | |
| MgSO4·7H2O | 0.5 | |
| FeSO4·7H2O | 0.01 | |
| Production Medium | Soluble Starch | 60 |
| Soybean Flour | 12.5 | |
| MOPS | 5.0 | |
| CaCO3 | 5.0 | |
| MnCl2·4H2O | 0.015 | |
| (NH4)6Mo7O24·4H2O | 0.03 |
Cultivation Conditions
Optimal fermentation parameters are critical for maximizing the yield of this compound.
| Parameter | Seed Culture | Production Culture |
| Inoculum | Spore suspension or vegetative mycelia | 2% (v/v) of seed culture |
| Temperature | 30°C | 30°C |
| Agitation | 220 rpm | 200-350 rpm |
| Incubation Time | 48-60 hours | 7 days |
| Culture Volume | 50 mL in 250 mL flask | Scalable from flasks to large-scale fermentors |
Experimental Protocols
Fermentation Workflow
The overall process from inoculum to the harvesting of the fermentation broth is outlined below.
Extraction and Purification of this compound
The purification of this compound from the fermentation broth involves a multi-step chromatographic process.[3]
-
Adsorption Chromatography: The culture broth is first passed through a Diaion HP-20 resin column to capture the target compounds.
-
ODS Column Chromatography: The fraction containing this compound is then subjected to chromatography on an ODS (octadecylsilane) column.
-
Preparative HPLC: The final purification step is achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Biosynthesis of Lydicamycin Congeners
This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS) in conjunction with non-ribosomal peptide synthetase (NRPS) modules. The biosynthetic gene cluster for lydicamycins has been identified in Streptomyces sp. TP-A0598.[7] The proposed pathway involves the assembly of a polyketide chain which is subsequently modified and cyclized to form the complex lydicamycin scaffold.
Biological Activity of this compound
This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria, including clinically significant strains of MRSA. It is largely inactive against Gram-negative bacteria.[8][9][10]
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of this compound against a panel of bacterial strains.
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | 1.56 - 12.5 |
| Micrococcus luteus | 1.56 - 12.5 |
| Escherichia coli | >50 |
| Proteus mirabilis | >50 |
| Proteus vulgaris | >50 |
| Pseudomonas aeruginosa | >50 |
Conclusion
Streptomyces platensis TP-A0598 is a valuable source of the anti-MRSA antibiotic this compound. This guide has provided a comprehensive overview of the methodologies required for its production, from fermentation to purification. The detailed protocols and biological data presented herein serve as a critical resource for researchers aiming to explore the therapeutic potential of this compound and other lydicamycin congeners. Further investigation into the optimization of fermentation conditions and the elucidation of the regulatory networks governing its biosynthesis could lead to enhanced production and the discovery of novel derivatives with improved pharmacological properties.
References
- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a semi-defined medium supporting production of platensimycin and platencin by Streptomyces platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Biosynthesis of Polyketides in Streptomyces | Semantic Scholar [semanticscholar.org]
- 5. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Genetic control of polyketide biosynthesis in the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
Unveiling the Antibacterial Spectrum of TPU-0037A: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the antibacterial spectrum of TPU-0037A, a novel antibiotic. It details the compound's in vitro activity against a panel of Gram-positive and Gram-negative bacteria, presents the standardized methodology for determining its potency, and visualizes the experimental workflow.
Core Compound Profile
This compound is an antibiotic identified as a congener of lydicamycin.[1][2][3][4][5] It is derived from the bacterium Streptomyces platensis and has demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][6][7][8]
In Vitro Antibacterial Spectrum
The antibacterial activity of this compound is primarily directed against Gram-positive bacteria, with significantly less or no activity against the tested Gram-negative organisms.[1][2][3][4][5] The potency is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic required to inhibit the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Class | Species | Strain Information | MIC (µg/mL) |
| Gram-Positive | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | Not Specified | 1.56 - 12.5 | |
| Micrococcus luteus | (Formerly M. luteus) | 1.56 - 12.5 | |
| Gram-Negative | Escherichia coli | Not Specified | >50 |
| Proteus mirabilis | Not Specified | >50 | |
| Proteus vulgaris | Not Specified | >50 | |
| Pseudomonas aeruginosa | Not Specified | >50 |
Data sourced from multiple references citing Furumai, T., et al. (2002).[1][2][3][5]
Mechanism of Action & Signaling Pathways
Currently, detailed public information elucidating the specific mechanism of action or the signaling pathways affected by this compound is limited. Its structural similarity to lydicamycin suggests a potential, yet unconfirmed, mode of action.[6][7][8][9] Further research is necessary to fully characterize its molecular targets and inhibitory mechanisms.
Experimental Protocols: Broth Microdilution MIC Assay
The following is a detailed protocol for determining the MIC of a compound like this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[10][11][12]
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound compound
-
Appropriate solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB across the wells of a 96-well microtiter plate. Typically, 50 µL of broth is added to wells 2 through 12, and 100 µL of the starting drug concentration is added to well 1. Serial dilutions are then performed from well 1 to well 11, with the final 50 µL from well 11 being discarded. Well 12 serves as the growth control.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to each well, bringing the total volume to 100 µL.
-
The final concentration of bacteria in each well should be approximately 5 x 10⁵ CFU/mL.
-
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum but no this compound.
-
Sterility Control: A well containing only CAMHB to ensure no contamination.
-
-
Incubation:
-
Seal the plate or cover it with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, examine the plate for bacterial growth (indicated by turbidity or a cell pellet).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualized Experimental Workflow
The logical flow of the broth microdilution protocol is depicted below.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Antibiotics | 485815-59-6 | Invivochem [invivochem.com]
- 6. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 7. usbio.net [usbio.net]
- 8. bioaustralis.com [bioaustralis.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. protocols.io [protocols.io]
Unveiling TPU-0037A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of TPU-0037A, a novel antibiotic belonging to the lydicamycin family of congeners. First identified from the fermentation broth of Streptomyces platensis TP-A0598, this compound has demonstrated significant activity against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA). This document details the experimental protocols for the fermentation of the producing organism, the extraction and purification of the compound, and its analytical characterization. Furthermore, it summarizes its antimicrobial activity and proposes a potential mechanism of action based on its structural similarity to lydicamycin, a known inhibitor of bacterial cell wall synthesis.
Discovery and Producing Organism
This compound, along with its congeners TPU-0037B, C, and D, was discovered during a screening program for anti-MRSA antibiotics.[1] The producing microorganism, strain TP-A0598, was isolated from a seawater sample collected in Toyama Bay, Japan.[1] Based on its taxonomic characteristics, the strain was identified as Streptomyces platensis.[1]
Physicochemical Properties of this compound
This compound is a structural analogue of lydicamycin.[2][3][4] It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but has poor water solubility.[5]
| Property | Value | Reference |
| Molecular Formula | C46H72N4O10 | [2] |
| Molecular Weight | 841.1 g/mol | [2] |
| Appearance | Colorless film | [2] |
| Purity | >95% by HPLC | [3][5] |
| Storage | -20°C | [2] |
Antimicrobial Activity
This compound exhibits selective and potent activity against a range of Gram-positive bacteria.[1] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] It shows no significant activity against Gram-negative bacteria.[1]
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Smith | 3.13 | [1] |
| Staphylococcus aureus (MRSA) | 158 | 6.25 | [1] |
| Staphylococcus aureus (MRSA) | 338 | 6.25 | [1] |
| Bacillus subtilis | PCI 219 | 1.56 | [1] |
| Micrococcus luteus | PCI 1001 | 12.5 | [1] |
| Escherichia coli | NIHJ JC-2 | > 50 | [1] |
| Pseudomonas aeruginosa | B-37 | > 50 | [1] |
| Proteus mirabilis | > 50 | [1] | |
| Proteus vulgaris | > 50 | [1] |
Experimental Protocols
The following protocols are based on the methodologies described by Furumai et al. in The Journal of Antibiotics (2002).
Fermentation of Streptomyces platensis TP-A0598
A seed culture of S. platensis TP-A0598 is prepared by inoculating a loopful of spores into a 100-mL flask containing 20 mL of seed medium (composition not specified in the provided search results). The flask is incubated on a rotary shaker at 27°C for 48 hours. For production, 1 mL of the seed culture is transferred to a 500-mL flask containing 100 mL of production medium (composition not specified). The production culture is incubated at 27°C for 7 days on a rotary shaker.
Isolation and Purification of this compound
The workflow for the isolation and purification of this compound is outlined below.
Structure Elucidation
The planar structure and stereochemistry of this compound were determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, and various 2D NMR experiments (e.g., COSY, HMQC, HMBC) to elucidate the connectivity of atoms and the overall structure.
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentrations (MICs) of this compound were determined by the micro-broth dilution method in Mueller-Hinton broth. Bacterial strains were incubated with serial dilutions of this compound at 37°C for 20 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.
Proposed Mechanism of Action
As a congener of lydicamycin, this compound is presumed to share a similar mechanism of action. Lydicamycin is known to interfere with the biosynthesis of the bacterial cell wall. This process is a critical pathway for bacterial survival and is a common target for antibiotics. The proposed mechanism involves the inhibition of key enzymes responsible for the synthesis and cross-linking of peptidoglycan, the major structural component of the Gram-positive bacterial cell wall. Disruption of this process leads to a weakened cell wall and ultimately, cell lysis.
Conclusion
This compound represents a promising new antibiotic with potent activity against Gram-positive pathogens, including MRSA. Its discovery highlights the continued potential of natural products as a source of novel antimicrobial agents. The detailed experimental protocols provided in this guide are intended to facilitate further research into the development and optimization of this compound and its congeners as potential therapeutic agents. Further studies are warranted to precisely elucidate its molecular target and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Lydicamycin | 133352-27-9 | AL184016 | Biosynth [biosynth.com]
- 3. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Pseudouridimycin Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
The Neuritogenic Potential of TPU-0037A: A Review of Currently Available Information
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the inquiry into the neuritogenic potential of the compound TPU-0037A. Following a comprehensive review of publicly available scientific literature and databases, this report concludes that there is currently no direct scientific evidence to support the neuritogenic potential of this compound.
This compound is predominantly characterized in the scientific literature as an antibiotic, a congener of lydicamycin, exhibiting activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]
A singular mention on a commercial supplier's website suggested a potential link between this compound and neuritogenic activity, citing its structural relationship to BN-4515N, a compound described as a neuritogenic agent.[4] This lead prompted an in-depth search for data on BN-4515N and another related compound, BU-4514N, which was also reported to be produced by a Microtetraspora species.[4]
Despite extensive searches, no peer-reviewed studies, quantitative data on neurite outgrowth, detailed experimental protocols, or elucidated signaling pathways related to the neuritogenic effects of BN-4515N or BU-4514N could be identified. The absence of this foundational information makes it impossible to construct a scientifically valid technical guide on the neuritogenic potential of this compound, even by inference from structurally related compounds.
Therefore, any claims regarding the neuritogenic potential of this compound should be treated with caution until direct experimental evidence is published in peer-reviewed scientific journals.
Summary of Findings
| Compound | Status | Key Findings |
| This compound | Primarily an Antibiotic | Documented activity against Gram-positive bacteria.[1][3] No direct evidence of neuritogenic potential found in scientific literature. |
| BN-4515N | Putative Neuritogenic Agent | Mentioned as a neuritogenic agent on a commercial website.[4] No scientific studies available to validate this claim or provide experimental details. |
| BU-4514N | Putative Neuritogenic Agent | Described as a neuritogenic compound from Microtetraspora sp.[4] No scientific studies available to validate this claim or provide experimental details. |
Conclusion
The core requirements for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be met due to the lack of available scientific information on the neuritogenic properties of this compound or its potential analogues. Further research is required to investigate and validate any potential neuritogenic activity of this compound. Researchers interested in this compound's neurological effects would need to conduct foundational in vitro studies to generate the necessary data.
References
- 1. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neural differentiation protocols: how to choose the correct approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a novel antibiotic, identified as a congener of lydicamycin.[1] It has demonstrated significant activity against Gram-positive bacteria, including clinically important strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Understanding the minimum inhibitory concentration (MIC) of this compound against various bacterial species is a critical step in its preclinical development. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Method
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents. The principle involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The lowest concentration of the antimicrobial agent that inhibits visible growth is recorded as the MIC.
Data Presentation
The following table summarizes the known MIC values for this compound against a panel of Gram-positive and Gram-negative bacteria.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | N/A | 1.56 - 12.5 |
| Micrococcus luteus | N/A | 1.56 - 12.5 |
| Escherichia coli | N/A | >50 |
| Proteus mirabilis | N/A | >50 |
| Proteus vulgaris | N/A | >50 |
| Pseudomonas aeruginosa | N/A | >50 |
Data sourced from MedchemExpress.[1]
Proposed Mechanism of Action
While the exact molecular target of this compound is still under investigation, its structural similarity to lydicamycin, a polyketide antibiotic, suggests a complex mechanism of action. Recent studies on lydicamycins indicate that they may elicit a transcriptional response in bacteria that is similar to that caused by antibiotics targeting the cell wall.[5] This suggests that this compound may interfere with the biosynthesis of the bacterial cell wall, a critical structure for bacterial survival.
Proposed mechanism of action for this compound.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™ for quality control)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2 °C)
-
Spectrophotometer or turbidimeter
-
Vortex mixer
Procedure
1. Preparation of this compound Stock Solution
-
Due to its poor water solubility, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution of 1 mg/mL.
-
Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay. The final concentration of DMSO in the assay wells should not exceed 1% to avoid affecting bacterial growth.
2. Inoculum Preparation
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Microtiter Plates
-
Aseptically add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the working stock solution of this compound to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
4. Inoculation
-
Within 15 minutes of preparation, inoculate each well (wells 1-11) with 50 µL of the final bacterial inoculum. The final volume in each well will be 100 µL.
5. Incubation
-
Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.
6. Reading the MIC
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth. A reading mirror or a spectrophotometric plate reader can be used to aid in the determination.
-
The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
7. Quality Control
-
A known quality control strain, such as Staphylococcus aureus ATCC® 29213™, should be tested concurrently with each batch of MIC assays.
-
The MIC value for the QC strain should fall within the established acceptable range. As this compound is a novel compound, these ranges will need to be established in-house based on CLSI guidelines. For initial validation, comparison with a well-characterized antibiotic with a similar spectrum of activity may be beneficial.
Experimental workflow for the MIC assay.
Conclusion
This application note provides a comprehensive and detailed protocol for determining the MIC of the novel antibiotic this compound. Adherence to standardized methodologies, such as those outlined by CLSI, is crucial for obtaining accurate, reproducible, and comparable results. This information is vital for the continued development and evaluation of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for TPU-0037A in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a potent antibiotic belonging to the lydicamycin family of natural products.[1][2] It has demonstrated significant activity against a range of Gram-positive bacteria, including clinically important strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Structurally, it is a congener of lydicamycin, produced by Streptomyces platensis. This document provides detailed application notes and protocols for the use of this compound in in vitro assays, with a focus on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and guidelines for antibacterial susceptibility testing.
Physicochemical Properties and Solubility
This compound is a moderately large organic molecule with poor aqueous solubility. For in vitro studies, it is essential to use an appropriate organic solvent to prepare stock solutions. DMSO is a recommended solvent for this compound and its analogue, lydicamycin.[1][2][3]
Data Presentation: Physicochemical and Solubility Data of this compound
| Property | Value | Source |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [3] |
| Molecular Weight | 841.0 g/mol | [3] |
| Appearance | Colorless film | [3] |
| Recommended Solvent | DMSO, DMF, Ethanol, Methanol | [1][2][3] |
| Aqueous Solubility | Poor | |
| Recommended Stock Solution Concentration in DMSO | 1-10 mg/mL | General Practice |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | General Practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. This concentration is a common starting point for preparing serial dilutions for in vitro assays.
Materials:
-
This compound (solid form)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing this compound. In this example, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C for long-term storage.
Experimental Workflow for Stock Solution Preparation
Workflow for preparing a concentrated stock solution of this compound in DMSO.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using a broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution in DMSO (e.g., 1 mg/mL)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution of this compound:
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate. The typical concentration range to test for this compound is from 64 µg/mL to 0.125 µg/mL.
-
Important: Ensure the final concentration of DMSO in all wells is kept constant and at a low level (typically ≤1% v/v) to avoid any inhibitory effects of the solvent itself.[4] Include a solvent control (MHB with the same final concentration of DMSO) to confirm that the solvent does not affect bacterial growth.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted this compound and the control wells (growth control with no compound and solvent control).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
Optionally, the results can be quantified by measuring the optical density (OD) at 600 nm using a plate reader.
-
Experimental Workflow for MIC Assay
References
Application Notes and Protocols for TPU-0037A in MRSA Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a novel antibiotic identified as a congener of lydicamycin. It has demonstrated significant in vitro activity against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains. This document provides detailed application notes and standardized protocols for the investigation of this compound in MRSA research, facilitating further exploration of its therapeutic potential.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ |
| Molecular Weight | 841.0 g/mol |
| Appearance | Colorless film |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. |
| Storage | Store at -20°C for long-term stability. |
In Vitro Antibacterial Activity
This compound exhibits selective and potent activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) from foundational studies are summarized below.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | 1.56 - 12.5 |
| Micrococcus luteus | 1.56 - 12.5 |
| Escherichia coli | >50 |
| Proteus mirabilis | >50 |
| Proteus vulgaris | >50 |
| Pseudomonas aeruginosa | >50 |
Data derived from Furumai, T., et al. (2002).
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against MRSA, following general CLSI guidelines.
Materials:
-
This compound
-
MRSA strain (e.g., ATCC 43300 or a clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the MRSA strain.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Ensure the final volume in each well is 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound, bringing the final volume to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
Include a positive control well (inoculum without this compound) and a negative control well (broth only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.
Application Notes and Protocols: In Vitro Efficacy of TPU-0037A against Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a novel antibiotic and a congener of lydicamycin, demonstrating notable activity against Gram-positive bacteria, including the model organism and opportunistic pathogen, Bacillus subtilis. As a member of the lydicamycin family, its mechanism of action is presumed to involve the inhibition of cell wall biosynthesis, a critical pathway for bacterial survival. These application notes provide a comprehensive overview of the in vitro efficacy of this compound against B. subtilis and detailed protocols for its evaluation.
Data Presentation
The in vitro antibacterial activity of this compound against Bacillus subtilis has been characterized primarily by its Minimum Inhibitory Concentration (MIC).
Table 1: Summary of In Vitro Efficacy of this compound against Bacillus subtilis
| Parameter | Organism | Reported Range (µg/mL) | Reference Strain Example |
| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 1.56 - 12.5 | B. subtilis ATCC® 6633™ |
Note: The provided MIC range is based on available literature. For specific experimental purposes, it is crucial to determine the MIC for the particular strain of B. subtilis being utilized.
Experimental Protocols
To facilitate further research and validation of this compound's efficacy, the following standardized protocols are provided. These protocols are based on widely accepted methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacillus subtilis strain (e.g., ATCC® 6633™)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of B. subtilis from a fresh agar plate and inoculate into a tube containing 3-5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard).
-
Adjust the bacterial suspension with sterile MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of this compound:
-
Prepare a series of two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC (e.g., from 32 µg/mL down to 0.06 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the prepared B. subtilis inoculum to each well containing the this compound dilutions. This will bring the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.
-
-
Controls:
-
Positive Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no this compound).
-
Negative Control: A well containing 200 µL of sterile MHB (no bacteria or this compound).
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound in MHB with the bacterial inoculum to ensure it does not inhibit bacterial growth.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders or loops
Protocol:
-
Subculturing from MIC plate:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate or spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is practically determined as the lowest concentration at which no bacterial colonies are observed on the MHA plate.
-
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium.
Materials:
-
This compound
-
Bacillus subtilis culture in logarithmic growth phase
-
MHB
-
Sterile flasks or tubes
-
Incubator with shaking (37°C)
-
MHA plates
-
Sterile saline or PBS for dilutions
Protocol:
-
Inoculum Preparation:
-
Prepare a mid-logarithmic phase culture of B. subtilis in MHB with a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Experimental Setup:
-
Prepare flasks containing the B. subtilis inoculum and add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask with no this compound.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate to determine the CFU/mL at each time point for each concentration of this compound.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Experimental Workflows
Caption: Workflow for MIC and MBC determination.
Caption: Workflow for the Time-Kill Kinetic Assay.
Hypothesized Signaling Pathway Perturbation
Given that this compound is a congener of lydicamycin, it is likely to interfere with cell wall biosynthesis in Bacillus subtilis. This interference would induce a cell envelope stress response, which is a complex regulatory network. A key component of this response is the activation of extracytoplasmic function (ECF) sigma factors, such as σM and σW.
Caption: Hypothesized mechanism of this compound action.
Application Notes and Protocols for Cell-Based Assays of TPU-0037A
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cellular effects of TPU-0037A, a congener of lydicamycin. While primarily known as an antibiotic with activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA)[1][2][3][4][5][6], its impact on eukaryotic cells is an area of active investigation for potential therapeutic applications. The following protocols detail methods to assess cell viability, apoptosis induction, and cell cycle alterations in response to this compound treatment.
Data Presentation
The quantitative data from the described assays can be effectively summarized in the following tables for clear comparison and analysis.
Table 1: Cell Viability (IC₅₀ Values)
| Cell Line | This compound IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h (Positive Control) |
| MCF-7 | User-defined value | User-defined value |
| HeLa | User-defined value | User-defined value |
| Jurkat | User-defined value | User-defined value |
Table 2: Apoptosis Induction (Caspase-3/7 Activity)
| Treatment (Concentration) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control) |
| Vehicle Control (DMSO) | 1.0 |
| This compound (IC₅₀/2) | User-defined value |
| This compound (IC₅₀) | User-defined value |
| This compound (2 x IC₅₀) | User-defined value |
| Staurosporine (1 µM) | User-defined value |
Table 3: Cell Cycle Analysis (% of Cells in Each Phase)
| Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | User-defined value | User-defined value | User-defined value | User-defined value |
| This compound (IC₅₀) | User-defined value | User-defined value | User-defined value | User-defined value |
| Nocodazole (Positive Control) | User-defined value | User-defined value | User-defined value | User-defined value |
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol outlines the use of the WST-1 assay to measure the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the WST-1 reagent to a soluble formazan dye, and the amount of formazan produced is proportional to the number of viable cells.
Materials:
-
WST-1 reagent
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate that, when cleaved by caspase-3/7, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[9]
Materials:
-
This compound
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Complete cell culture medium
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a positive control for apoptosis (e.g., Staurosporine). Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[10][11]
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound, a vehicle control, and a positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest).
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes at 4°C.[10]
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Determine the percentage of cells in each phase of the cell cycle using appropriate software.
Visualizations
Caption: Experimental workflow for the cell-based assessment of this compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. usbio.net [usbio.net]
- 6. scbt.com [scbt.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TPU-0037A in Antibiotic Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a potent antibiotic belonging to the lydicamycin family of natural products.[1][2][3][4] It exhibits significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2][3][4][5][6][7][8] The emergence of multidrug-resistant organisms necessitates the exploration of combination therapies to enhance antibacterial efficacy and combat resistance. Evidence suggests that lydicamycins, the parent class of this compound, induce a cell envelope stress response in bacteria, akin to the mechanism of cell wall synthesis inhibitors.[9][10][11][12] This mode of action presents a compelling rationale for investigating the synergistic potential of this compound with other classes of antibiotics.
This document provides detailed protocols for assessing the synergistic interactions of this compound with other antimicrobial agents using standard in vitro methods: the checkerboard assay and the time-kill curve assay.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 485815-59-6[1][4] |
| Molecular Formula | C₄₆H₇₂N₄O₁₀[1][4] |
| Molecular Weight | 841.0 g/mol [1][4] |
| Appearance | Colorless film[1][3] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[1][2] |
| Storage | -20°C[1][3] |
Proposed Mechanism of Action and Rationale for Synergy
This compound, as a congener of lydicamycin, is produced by Streptomyces species and is classified as a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) product.[13] Transcriptomic studies on lydicamycin suggest that it elicits a cell envelope stress response in bacteria.[9][10] This indicates that its primary mode of action may involve the disruption of bacterial cell wall integrity.
Antibiotics that inhibit cell wall synthesis can act synergistically with agents that target other essential cellular processes.[14][15] By weakening the cell wall, cell wall synthesis inhibitors can enhance the intracellular penetration and efficacy of antibiotics that inhibit protein synthesis or DNA replication.[14][16] Therefore, it is hypothesized that this compound will exhibit synergistic activity when combined with antibiotics from these classes against susceptible Gram-positive pathogens.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a robust method to determine the in vitro synergy of two antimicrobial agents. The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI).[17][18][19][20]
a. Materials:
-
This compound
-
Second antibiotic of interest (e.g., a protein synthesis inhibitor like gentamicin or a DNA replication inhibitor like ciprofloxacin)
-
Susceptible bacterial strain (e.g., MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
b. Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., DMSO) at a concentration of 100x the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In the first column, add an additional 50 µL of the highest concentration of this compound (2x the final desired concentration) to rows A through G.
-
Perform serial two-fold dilutions of this compound by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the control for the second antibiotic alone.
-
In the first row, add an additional 50 µL of the highest concentration of the second antibiotic (2x the final desired concentration) to columns 1 through 10.
-
Perform serial two-fold dilutions of the second antibiotic by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the control for this compound alone.
-
Well H12 will serve as the growth control (no antibiotic).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration showing no visible growth.
-
Calculate the FICI using the following formula:[18][19] FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpret the FICI values as follows:[19][21][22]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bacterial killing over time and can confirm synergistic interactions.[22][23][24][25][26]
a. Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile culture tubes
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Shaking incubator
b. Protocol:
-
Preparation: Prepare antibiotic solutions in CAMHB at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC of each drug alone and in synergistic combination).
-
Inoculum Preparation: Prepare a bacterial inoculum in the logarithmic phase of growth at a starting density of approximately 5 x 10⁵ CFU/mL in culture tubes containing the antibiotic solutions and a growth control tube (no antibiotic).
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto agar plates. Incubate the plates for 18-24 hours at 37°C and count the number of colonies to determine the CFU/mL.
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and combination.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[25]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[26]
-
Data Presentation
Table 1: Hypothetical Checkerboard Assay Results for this compound and Gentamicin against MRSA
| This compound (µg/mL) | Gentamicin (µg/mL) | Growth (+/-) | FICI | Interpretation |
| MIC alone | ||||
| 2 | 0 | - | ||
| 0 | 4 | - | ||
| In Combination | ||||
| 0.5 | 1 | - | 0.5 | Synergy |
| 1 | 0.5 | - | 0.625 | Additive |
| ... | ... | ... | ... | ... |
Table 2: Hypothetical Time-Kill Curve Assay Data for this compound and Gentamicin against MRSA
| Time (h) | Growth Control (log₁₀ CFU/mL) | This compound (1x MIC) (log₁₀ CFU/mL) | Gentamicin (1x MIC) (log₁₀ CFU/mL) | This compound (0.5x MIC) + Gentamicin (0.5x MIC) (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 6.1 | 5.9 | 4.5 |
| 8 | 8.5 | 5.8 | 5.2 | 3.1 |
| 12 | 9.1 | 5.6 | 4.8 | <2.0 |
| 24 | 9.3 | 5.5 | 4.5 | <2.0 |
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of lydicamycin and this compound.
Caption: Experimental workflow for antibiotic synergy testing.
Caption: Proposed mechanism of synergistic action of this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. usbio.net [usbio.net]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Antibiotics | 485815-59-6 | Invivochem [invivochem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Cell Wall Quality Control during Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction kinetics of the Staphylococcus aureus cell wall stress stimulon in response to different cell wall active antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A positive interaction between inhibitors of protein synthesis and cefepime in the fight against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Fractional Inhibitory Concentration Index (FICI) by a Checkerboard Method [bio-protocol.org]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. emerypharma.com [emerypharma.com]
- 20. benchchem.com [benchchem.com]
- 21. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 22. actascientific.com [actascientific.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. journals.asm.org [journals.asm.org]
- 26. benchchem.com [benchchem.com]
Investigating TPU-0037A: A Novel Antibiotic's Potential Against Bacterial Biofilms
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TPU-0037A is an antibiotic identified as a congener of lydicamycin.[1][2][3] It has demonstrated notable activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus.[1][3] In contrast, it shows limited efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1][3] While its antibacterial properties are established, its potential to combat bacterial biofilms remains an unexplored and critical area of investigation. Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to conventional antibiotic therapies.[4][5] This resistance makes biofilm-associated infections a significant challenge in clinical and industrial settings.
This document provides detailed application notes and experimental protocols for investigating the efficacy of this compound against bacterial biofilms. The focus is on two key signaling pathways that regulate biofilm formation and dispersal: quorum sensing and cyclic di-GMP (c-di-GMP) signaling.
Key Signaling Pathways in Biofilm Formation
Quorum Sensing (QS):
Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression.[6][7] This system is integral to biofilm formation, maturation, and dispersal.[4][8] In Gram-negative bacteria, this communication is often mediated by N-acyl homoserine lactones (AHLs), while Gram-positive bacteria typically use autoinducing peptides (AIPs).[4][6] By targeting the QS systems, it may be possible to disrupt biofilm formation.[6]
Caption: Quorum sensing signaling in biofilm development.
Cyclic di-GMP (c-di-GMP) Signaling:
Cyclic di-GMP is a ubiquitous second messenger in bacteria that plays a crucial role in regulating the transition between motile and sessile lifestyles.[9][10] High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of EPS and adhesins, while low levels favor motility and biofilm dispersal.[9][11][12] The levels of c-di-GMP are controlled by the opposing activities of diguanylate cyclases (DGCs) which synthesize c-di-GMP, and phosphodiesterases (PDEs) which degrade it.[11][13]
Caption: The c-di-GMP signaling pathway in bacteria.
Experimental Protocols
The following protocols are designed to assess the impact of this compound on bacterial biofilms. Given its known activity against Gram-positive bacteria, initial studies should focus on organisms such as Staphylococcus aureus or Bacillus subtilis.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).
Materials:
-
This compound (soluble in ethanol, methanol, DMF, or DMSO)[14][15]
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration with no visible turbidity.
-
To determine the MBC, plate 100 µL from each well with no visible growth onto nutrient agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining)
Objective: To quantify the effect of this compound on biofilm formation.
Materials:
-
This compound
-
Bacterial strain
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Glacial Acetic Acid (30%)
Procedure:
-
Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate. Use sub-MIC concentrations to avoid killing the bacteria.
-
Inoculate each well with the bacterial suspension (final concentration ~10^6 CFU/mL).
-
Include positive and negative controls.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with PBS to remove excess stain and air-dry.
-
Solubilize the bound dye with 200 µL of 95% ethanol or 30% acetic acid.
-
Measure the absorbance at 570 nm.
Protocol 3: Biofilm Dispersal Assay
Objective: To assess the ability of this compound to disperse pre-formed biofilms.
Procedure:
-
Grow biofilms in a 96-well plate as described in Protocol 2 (steps 2-4), but without the addition of this compound.
-
After the incubation period, remove the planktonic cells and wash the wells with PBS.
-
Add fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours.
-
Quantify the remaining biofilm using crystal violet staining as described in Protocol 2 (steps 5-10).
Protocol 4: Metabolic Activity Assay (Resazurin Assay)
Objective: To determine the viability of bacteria within the biofilm after treatment with this compound.
Materials:
-
Resazurin sodium salt solution
-
Pre-formed biofilms treated with this compound (from Protocol 3)
Procedure:
-
Following treatment of pre-formed biofilms with this compound, wash the wells with PBS.
-
Add 100 µL of PBS and 10 µL of resazurin solution to each well.
-
Incubate in the dark at 37°C for 1-4 hours.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm). A decrease in fluorescence indicates reduced metabolic activity.
Protocol 5: Confocal Laser Scanning Microscopy (CLSM)
Objective: To visualize the architecture of the biofilm and the viability of the embedded bacteria.
Materials:
-
This compound
-
Bacterial strain
-
Glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
Procedure:
-
Grow biofilms on glass-bottom dishes in the presence or absence of sub-MIC concentrations of this compound.
-
Gently wash with PBS.
-
Stain the biofilms with the LIVE/DEAD™ kit according to the manufacturer's instructions. Live bacteria will fluoresce green (SYTO 9), and dead bacteria will fluoresce red (propidium iodide).
-
Visualize the biofilm structure using a confocal laser scanning microscope. Acquire Z-stacks to reconstruct a 3D image of the biofilm.
Experimental Workflow
Caption: Experimental workflow for investigating this compound.
Data Presentation
Quantitative data from the assays should be summarized in clear, structured tables for easy comparison.
Table 1: MIC and MBC of this compound against Test Strains
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus | ||
| B. subtilis | ||
| Control Strain |
Table 2: Effect of this compound on Biofilm Formation
| Concentration (µg/mL) | Mean Absorbance (570 nm) ± SD | % Inhibition |
| 0 (Control) | 0% | |
| X (e.g., 1/4 MIC) | ||
| Y (e.g., 1/2 MIC) | ||
| Z (e.g., MIC) |
Table 3: Effect of this compound on Pre-formed Biofilms
| Concentration (µg/mL) | Mean Absorbance (570 nm) ± SD | % Dispersal |
| 0 (Control) | 0% | |
| A | ||
| B | ||
| C |
Table 4: Metabolic Activity of Biofilms after this compound Treatment
| Concentration (µg/mL) | Mean Fluorescence Units ± SD | % Reduction in Viability |
| 0 (Control) | 0% | |
| A | ||
| B | ||
| C |
Conclusion
These application notes and protocols provide a comprehensive framework for the initial investigation of this compound's potential as an anti-biofilm agent. By systematically evaluating its effects on biofilm formation, dispersal, and viability, researchers can gain valuable insights into its mechanism of action and its potential for therapeutic development against persistent bacterial infections. Further studies could delve into the specific molecular targets of this compound within the quorum sensing and c-di-GMP signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Communication is the key: biofilms, quorum sensing, formation and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Biofilms: Development, Dispersal, and Therapeutic Strategies in the Dawn of the Postantibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 7. Quorum sensing - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting c-di-GMP Signaling, Biofilm Formation, and Bacterial Motility with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation and Therapeutic Intervention of Bacterial Biofilms | springermedizin.de [springermedizin.de]
- 12. Understanding bacterial biofilms: From definition to treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. usbio.net [usbio.net]
- 15. bioaustralis.com [bioaustralis.com]
Application Notes and Protocols for the Experimental Use of TPU-0037A in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a novel antibiotic identified as a congener of lydicamycin, produced by the marine actinomycete Streptomyces platensis TP-A0598.[1] Structurally, it is 30-demethyllydicamycin.[1] This compound has demonstrated significant activity against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2][3][4] These application notes provide a summary of the known biological activities of this compound, detailed protocols for its experimental use, and a discussion of its potential mechanisms of action to guide further research and drug development efforts.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C46H72N4O10 |
| Molecular Weight | 841.1 g/mol |
| Purity | >95% by HPLC |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. |
| Storage | -20°C |
Quantitative Data Summary
The primary antibacterial activity of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | 1.56 |
| Staphylococcus aureus 209P | 3.13 |
| Methicillin-resistant Staphylococcus aureus (MRSA) 866 | 3.13 |
| Methicillin-resistant Staphylococcus aureus (MRSA) 923 | 3.13 |
| Bacillus subtilis PCI 219 | 1.56 |
| Micrococcus luteus PCI 1001 | 1.56 |
| Escherichia coli NIHJ | >50 |
| Proteus mirabilis 3 | >50 |
| Proteus vulgaris 1 | >50 |
| Pseudomonas aeruginosa 12 | >50 |
Data sourced from Furumai, T., et al. (2002). The Journal of Antibiotics, 55(10), 873-880.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.[2][3][5][6]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[2] d. Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
Serial Dilution of this compound: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well and mix thoroughly. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL. b. Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).[2]
-
Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Agar Dilution Method for MIC Determination
This method is an alternative to broth microdilution and is particularly useful for certain types of bacteria.
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Multipoint inoculator (optional)
Procedure:
-
Preparation of Agar Plates with this compound: a. Prepare serial dilutions of this compound in a suitable solvent. b. Add a defined volume of each this compound dilution to molten MHA (kept at 48-50°C) to achieve the desired final concentrations. c. Pour the agar into sterile petri dishes and allow them to solidify. d. Prepare a control plate with no this compound.
-
Inoculation: a. Prepare the bacterial inoculum as described in Protocol 1. b. Spot-inoculate a small volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate. A multipoint inoculator can be used for testing multiple strains simultaneously.
-
Incubation: a. Incubate the plates at 37°C for 18-24 hours.
-
Reading the Results: a. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Putative Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been fully elucidated. However, as a congener of lydicamycin, it is likely to share a similar mode of action. Lydicamycin is known to be active against Gram-positive bacteria.[5][7] Studies on related polyketide antibiotics suggest potential interference with critical cellular processes in bacteria.
One proposed mechanism is the inhibition of cell wall biosynthesis.[8][9] Specifically, it may disrupt the formation of peptidoglycan, a crucial component of the bacterial cell wall. Another potential target is DNA gyrase, an enzyme essential for DNA replication.[10] Some polyketide antibiotics have been shown to inhibit this enzyme.[10]
Recent research on lydicamycins has also revealed their ability to induce morphological differentiation and sporulation in other actinobacteria, suggesting a role in intercellular signaling within microbial communities.[11][12]
Bacterial Signaling and Biosynthesis Inhibition Pathway
Caption: Putative mechanisms of action of this compound in bacteria.
Experimental Workflow for Antibacterial Drug Discovery
Caption: A generalized workflow for the discovery and development of this compound.
Hypothetical Eukaryotic Cell Signaling Modulation
While the primary targets of this compound are bacterial, many antibiotics can have off-target effects on eukaryotic cells.[13][14] Polyketide antibiotics, in some instances, have been shown to modulate signaling pathways such as the Target of Rapamycin (TOR) pathway, which is involved in cell growth and proliferation.[15] It is important to note that the following diagram represents a hypothetical pathway and requires experimental validation.
Caption: Hypothetical modulation of a eukaryotic signaling pathway by this compound.
Conclusion
This compound is a promising antibiotic with potent activity against Gram-positive bacteria, including MRSA. The provided protocols offer a starting point for researchers to investigate its antibacterial properties further. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in in vivo models, and exploring its potential for lead optimization. Understanding its potential off-target effects on eukaryotic cells will also be crucial for its development as a therapeutic agent.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Can antibiotics treat human diseases in addition to bacterial infections? | UIC today [today.uic.edu]
- 14. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Application of TPU-0037A in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a potent antibiotic and a congener of lydicamycin, produced by the bacterium Streptomyces platensis.[1][2] It has demonstrated significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4][5][6][7][8] This document provides detailed application notes and protocols for the use of this compound in microbiology research, with a focus on its antibacterial properties.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 485815-59-6 |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ |
| Molecular Weight | 841.1 g/mol |
| Appearance | Colorless film |
| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. Sparingly soluble in aqueous solutions.[4] |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action
While the precise molecular target of this compound has not been fully elucidated in the available literature, it is known to be a potent inhibitor of Gram-positive bacterial growth.[1][3][7] As a congener of lydicamycin, it belongs to a novel structural class of antibiotics.[6] Further research is required to determine the specific biochemical pathways or cellular components that are targeted by this compound.
Applications in Microbiology Research
This compound is a valuable tool for a variety of microbiology research applications, including:
-
Screening for antibacterial activity: Assessing the susceptibility of a wide range of bacterial strains to a novel antibiotic.
-
Anti-MRSA agent evaluation: Investigating the efficacy of new compounds against methicillin-resistant Staphylococcus aureus.
-
Drug discovery and development: Serving as a lead compound for the development of new antibiotics targeting Gram-positive pathogens.
-
Comparative microbiology studies: Comparing the activity of this compound with other known antibiotics.
Data Presentation
Antibacterial Spectrum of this compound
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5 | [1][3][7] |
| Bacillus subtilis | Gram-positive | 1.56 - 12.5 | [1][3][7] |
| Micrococcus luteus | Gram-positive | 1.56 - 12.5 | [1][3][7] |
| Escherichia coli | Gram-negative | >50 | [1][3][7] |
| Proteus mirabilis | Gram-negative | >50 | [1][3][7] |
| Proteus vulgaris | Gram-negative | >50 | [1][3][7] |
| Pseudomonas aeruginosa | Gram-negative | >50 | [1][3][7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a target bacterial strain.
Materials:
-
This compound
-
Target bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture of the target bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Broth Microdilution Assay:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (bacterial growth without antibiotic) and should contain 100 µL of CAMHB and 100 µL of the bacterial inoculum.
-
Well 12 serves as a negative control (no bacterial growth) and should contain 200 µL of uninoculated CAMHB.
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11.
-
-
Incubation and Reading:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Visualizations
Caption: Antibacterial spectrum of this compound.
Caption: Workflow for MIC Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lydicamycin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | Antibiotics | 485815-59-6 | Invivochem [invivochem.com]
- 6. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 7. caymanchem.com [caymanchem.com]
- 8. usbio.net [usbio.net]
Troubleshooting & Optimization
Technical Support Center: Stability of TPU-0037A in Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of the investigational compound TPU-0037A in various culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately upon addition to my cell culture medium. What is the cause and how can I resolve this?
A1: Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous culture medium.[1] The compound's solubility limit is exceeded in the aqueous environment as the DMSO is diluted.[1]
To address this, consider the following solutions:
-
Decrease the final concentration: The working concentration of this compound may be too high. Perform a solubility test to determine its maximum soluble concentration in your specific medium.[1]
-
Perform serial dilutions: Instead of adding the concentrated stock directly, create intermediate dilutions of this compound in pre-warmed (37°C) culture medium.[1]
-
Use pre-warmed media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[1]
-
Gentle mixing: Add the compound dropwise while gently vortexing the media to facilitate dispersion.[1]
Q2: My this compound appears to be degrading in the culture medium over time. What are the potential causes?
A2: Degradation of a compound in cell culture media can be attributed to several factors:
-
Inherent instability: The compound may be inherently unstable in aqueous solutions at 37°C.[2]
-
pH instability: The pH of the culture medium (typically 7.2-7.4) can lead to the degradation of pH-sensitive compounds.[3]
-
Enzymatic degradation: If using serum-supplemented media, enzymes such as esterases and proteases can metabolize the compound.[3] Live cells also contribute to metabolic degradation.[3]
-
Reactivity with media components: Certain components of the media, like some amino acids or vitamins, could react with this compound.[2]
Q3: I am observing high variability in my experimental results with this compound. Could this be related to its stability?
A3: Yes, inconsistent stability can lead to high variability. Incomplete solubilization of the compound in the stock solution or media can result in variable concentrations.[2] Additionally, if the compound is degrading, the timing of sample collection and processing becomes critical and can introduce variability.[2] It is also possible that the compound is binding to the plastic of the cell culture plates or pipette tips.[2]
Q4: What is the recommended storage condition for a this compound stock solution in DMSO?
A4: Stock solutions in DMSO should be aliquoted into tightly sealed vials and stored at -20°C or lower to minimize degradation.[2] It is advisable to avoid repeated freeze-thaw cycles.[2][4]
Troubleshooting Guides
Issue 1: Precipitation of this compound
| Symptom | Possible Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon addition to media | The final concentration exceeds the aqueous solubility limit.[1] | Decrease the working concentration. Perform a solubility test to find the maximum soluble concentration.[1] |
| Rapid dilution from DMSO stock.[1] | Perform a serial dilution in pre-warmed media. Add the compound slowly while gently mixing.[1] | |
| Media is at a low temperature.[1] | Always use pre-warmed (37°C) cell culture media.[1] | |
| Precipitate forms over time in the incubator | Media evaporation is concentrating the compound.[1] | Ensure proper humidification of the incubator and use plates with low-evaporation lids.[1] |
| Temperature fluctuations from removing plates from the incubator.[1] | Minimize the time culture vessels are outside the incubator. Consider using a microscope with an integrated incubator for frequent observations.[1] | |
| The compound is interacting with media components over time.[4] | Test the compound's stability in the specific medium over the intended duration of the experiment.[4] |
Issue 2: Suspected Degradation of this compound
| Symptom | Possible Cause | Recommended Solution |
| Loss of compound activity over time | The compound is inherently unstable in aqueous solution at 37°C.[2] | Assess stability in a simpler buffer like PBS at 37°C to determine inherent aqueous stability.[2] |
| Components in the media are reacting with the compound.[2] | Test stability in different types of culture media to identify any reactive components.[2] | |
| The pH of the media is affecting stability.[2] | Ensure the pH of the media remains stable throughout the experiment.[2] | |
| Compound disappears from media with no detectable degradation products | The compound may be binding to the plasticware.[2] | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding.[2] |
| If cells are present, the compound could be rapidly internalized.[2] | Analyze cell lysates to determine the extent of cellular uptake.[2] |
Data Presentation: Hypothetical Stability of this compound
The following table presents hypothetical stability data for this compound in two common cell culture media, with and without 10% Fetal Bovine Serum (FBS), over 48 hours at 37°C. This data is for illustrative purposes only.
| Medium | Serum | Time (hours) | % this compound Remaining (Mean ± SD, n=3) |
| DMEM | - FBS | 0 | 100 ± 0 |
| 2 | 95.2 ± 2.1 | ||
| 8 | 85.1 ± 3.5 | ||
| 24 | 60.7 ± 4.2 | ||
| 48 | 35.4 ± 5.1 | ||
| DMEM | + 10% FBS | 0 | 100 ± 0 |
| 2 | 98.5 ± 1.5 | ||
| 8 | 92.3 ± 2.8 | ||
| 24 | 80.1 ± 3.9 | ||
| 48 | 65.8 ± 4.5 | ||
| RPMI-1640 | - FBS | 0 | 100 ± 0 |
| 2 | 92.1 ± 2.5 | ||
| 8 | 78.9 ± 3.1 | ||
| 24 | 50.3 ± 4.8 | ||
| 48 | 22.1 ± 5.5 | ||
| RPMI-1640 | + 10% FBS | 0 | 100 ± 0 |
| 2 | 96.3 ± 1.8 | ||
| 8 | 88.5 ± 2.9 | ||
| 24 | 75.4 ± 3.7 | ||
| 48 | 58.2 ± 4.9 |
Data is presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.[2]
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.[4]
Materials:
-
This compound
-
100% DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Ensure it is fully dissolved, using gentle warming at 37°C and vortexing if necessary.[4]
-
Prepare serial dilutions: Pre-warm the cell culture medium to 37°C. Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, perform 2-fold serial dilutions starting from a high concentration (e.g., 100 µM).[4]
-
Incubation and Observation: Incubate the dilutions at 37°C and 5% CO2.[1]
-
Assess Precipitation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) at different time points (e.g., immediately, 1, 4, and 24 hours).[4] For a more detailed inspection, examine a small aliquot under a microscope.[4]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration for your experimental conditions.[4]
Protocol 2: Assessment of this compound Stability in Culture Media by HPLC-MS
Objective: To quantify the degradation of this compound in cell culture media over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (with and without serum)
-
24-well or 96-well culture plates (low-protein-binding recommended)[2]
-
Incubator at 37°C with 5% CO₂
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
HPLC-MS system with a C18 reverse-phase column[2]
Procedure:
-
Preparation of Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare the working solution by diluting the stock in the respective media to a final concentration (e.g., 10 µM).[2]
-
Experimental Setup: Add the 10 µM this compound working solution to triplicate wells of a culture plate for each condition (media type, with/without serum).[2]
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[2]
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots (e.g., 100 µL) from each well.[2]
-
Sample Processing: To precipitate proteins and stop degradation, add 2-3 volumes of cold acetonitrile to each aliquot. Vortex and then centrifuge to pellet the precipitate. Transfer the supernatant to HPLC vials for analysis.[2]
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to determine the concentration of the parent compound.[2] The percentage of this compound remaining at each time point is calculated by comparing the peak area to that of the time 0 sample.[2]
Visualizations
Caption: Troubleshooting workflow for compound precipitation issues.
Caption: Experimental workflow for assessing compound stability by HPLC-MS.
Caption: Logical relationships in identifying degradation pathways.
References
Technical Support Center: Troubleshooting TPU-0037A Precipitation in Aqueous Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot precipitation issues encountered with TPU-0037A in aqueous solutions. Given its inherent poor water solubility, this guide offers frequently asked questions and troubleshooting strategies to help maintain its stability and integrity during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer?
A1: this compound has poor water solubility.[1] Precipitation is a common issue when it is introduced into aqueous solutions. The primary reason is the molecule's chemical structure, which is not readily solvated by water. Factors such as concentration, pH, temperature, and buffer composition can significantly influence its solubility and lead to precipitation.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] It is recommended to first prepare a concentrated stock solution in one of these organic solvents before diluting it into your aqueous experimental buffer.
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is 841.1 g/mol .[1]
Troubleshooting Guide
Issue 1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer.
-
Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous buffer, it immediately precipitates. What can I do?
-
Answer: This is a common occurrence when the final concentration of the organic solvent is not sufficient to maintain the solubility of this compound in the aqueous buffer.
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.
-
Increase the Organic Co-solvent Concentration: If your experimental system can tolerate it, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. However, always check for the tolerance of your specific assay or cell system to the organic solvent.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, dilute the DMSO stock into an intermediate solution that contains a higher percentage of organic solvent before the final dilution into the aqueous buffer.
-
Temperature Control: Perform dilutions at a controlled temperature. Sometimes, performing the dilution at a slightly warmer or cooler temperature can affect solubility.[3] However, be mindful of the stability of this compound at different temperatures.
-
Issue 2: this compound precipitates out of solution over time.
-
Question: My this compound solution was initially clear, but after some time (e.g., hours or overnight), a precipitate formed. Why is this happening and how can I prevent it?
-
Answer: This indicates that your solution is likely supersaturated and thermodynamically unstable. Over time, the molecules aggregate and precipitate.
-
Ionic Strength Adjustment: The ionic strength of the buffer, adjusted with salts like NaCl, can influence solubility. For some compounds, increasing the ionic strength can enhance solubility ("salting-in"), while for others, it can decrease solubility ("salting-out"). You may need to screen different salt concentrations to find the optimal condition.
-
Inclusion of Stabilizing Agents: Consider adding excipients or stabilizing agents to your buffer. For example, a small percentage of glycerol (e.g., 5-20%) can act as a stabilizing agent and improve the solubility of some proteins and small molecules.[3][4]
Data Summary
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| DMF | Soluble | [1] |
| DMSO | Soluble | [1][2] |
Table 2: Illustrative Aqueous Solubility of a Poorly Soluble Compound Under Different Conditions (Hypothetical Data for this compound)
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound aqueous solubility is not available. Researchers should perform their own solubility assessments.
| Buffer Condition | Final DMSO (%) | Temperature (°C) | Hypothetical Solubility (µg/mL) |
| 50 mM Phosphate Buffer, pH 7.4 | 1% | 25 | < 1 |
| 50 mM Phosphate Buffer, pH 7.4 | 5% | 25 | 5 |
| 50 mM Tris Buffer, pH 8.5 | 1% | 25 | 2 |
| 50 mM Acetate Buffer, pH 5.0 | 1% | 25 | < 1 |
| 50 mM Phosphate Buffer, pH 7.4 | 1% | 4 | < 0.5 |
| 50 mM Phosphate Buffer, pH 7.4 | 1% | 37 | 1.5 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious about potential degradation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into an Aqueous Buffer
-
Pre-warm/cool solutions: Bring the stock solution and the aqueous buffer to the desired experimental temperature.
-
Vortexing: While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise. This rapid mixing can help to prevent localized high concentrations that lead to immediate precipitation.
-
Visual Inspection: After addition, visually inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles).
-
Incubation: Incubate the final solution under the desired experimental conditions and monitor for any precipitation over time.
Visualizations
References
Technical Support Center: Optimizing TPU-0037A Concentration for Anti-MRSA Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TPU-0037A in anti-MRSA (Methicillin-resistant Staphylococcus aureus) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against MRSA?
A1: this compound is an antibiotic that is a congener of lydicamycin.[1][2] It has demonstrated significant activity against Gram-positive bacteria, including MRSA, B. subtilis, and M. luteus.[1][2][3] Its mechanism of action is through the inhibition of bacterial growth.[2] this compound is not effective against Gram-negative bacteria such as E. coli and P. aeruginosa.[1][2][3]
Q2: What is the typical Minimum Inhibitory Concentration (MIC) range for this compound against MRSA?
A2: The reported MIC for this compound against various Gram-positive bacteria, including MRSA, generally falls within the range of 1.56-12.5 µg/mL.[1][2][3] However, the exact MIC can vary depending on the specific MRSA strain, experimental conditions, and the protocol used.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in solvents such as ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1][4] It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it in the appropriate culture medium for your assay. Always include a solvent control in your experiments to ensure the solvent itself does not affect bacterial growth.[5] Store stock solutions at -20°C.[1][4]
Q4: I am observing "skipped wells" in my microdilution plate. What could be the cause?
A4: "Skipped wells," where there is bacterial growth at higher concentrations of this compound but not at lower concentrations, can be due to several factors.[6][7] These include contamination, pipetting errors during serial dilutions, or precipitation of the compound at higher concentrations.[6][8] It is advisable to repeat the assay, ensuring aseptic techniques and accurate pipetting. If the issue persists, it may indicate a solubility problem with this compound at higher concentrations.[8]
Troubleshooting Guide
Issue 1: High variability in MIC results between experiments.
-
Potential Cause: Inconsistent inoculum preparation.
-
Solution: Ensure that the bacterial inoculum is standardized to a 0.5 McFarland standard for every experiment. The age of the bacterial culture can also impact results, so use a fresh overnight culture for inoculum preparation.
-
-
Potential Cause: Variability in media composition.
-
Solution: Use the same batch of cation-adjusted Mueller-Hinton Broth (CAMHB) for all experiments. Variations in cation concentrations can affect the activity of some antimicrobial agents.
-
-
Potential Cause: Inaccurate serial dilutions.
-
Solution: Use calibrated pipettes and change tips for each dilution step to prevent carry-over. Prepare fresh dilutions for each experiment.
-
Issue 2: this compound appears to have low or no activity against MRSA.
-
Potential Cause: Poor solubility in the assay medium.
-
Solution: this compound is a lipophilic compound. While it dissolves in solvents like DMSO, it may precipitate when diluted in aqueous media.[5] Consider using a small percentage of a non-ionic surfactant like Tween-80 (e.g., 0.002%) in your broth to improve solubility.[9] Always include a control with the surfactant alone to check for any intrinsic antimicrobial activity.
-
-
Potential Cause: Degradation of the compound.
Issue 3: Difficulty in determining the endpoint of the MIC assay due to trailing growth.
-
Potential Cause: The compound may be bacteriostatic rather than bactericidal at certain concentrations.
-
Solution: For compounds that inhibit growth without outright killing the bacteria, you may observe faint or "trailing" growth over a range of concentrations. The MIC should be read as the lowest concentration that causes a significant inhibition of growth (e.g., approximately 80% reduction) compared to the growth control.
-
Data Presentation
Table 1: Hypothetical MIC of this compound against different MRSA strains.
| MRSA Strain | MIC (µg/mL) |
| ATCC 43300 | 4 |
| Clinical Isolate 1 | 8 |
| Clinical Isolate 2 | 4 |
| Clinical Isolate 3 | 16 |
Table 2: Hypothetical Time-Kill Assay Data for this compound against MRSA ATCC 43300 (Initial Inoculum: ~5 x 10^5 CFU/mL).
| Time (hours) | Growth Control (log10 CFU/mL) | This compound at 1x MIC (4 µg/mL) (log10 CFU/mL) | This compound at 4x MIC (16 µg/mL) (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 5.1 | 4.2 |
| 8 | 8.5 | 4.3 | 3.1 |
| 12 | 9.1 | 3.5 | <2.0 |
| 24 | 9.3 | 3.8 | <2.0 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Perform a serial two-fold dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of MRSA.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Time-Kill Assay
-
Preparation:
-
Prepare cultures of MRSA to the logarithmic growth phase in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB.
-
-
Exposure to this compound:
-
Add this compound to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 4x MIC).
-
Include a growth control flask without the compound.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[10]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a specific volume of the appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.
-
-
Incubation and Counting:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[11]
-
Mandatory Visualization
Caption: Workflow for optimizing this compound concentration in anti-MRSA assays.
References
- 1. toku-e.com [toku-e.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
How to prevent degradation of TPU-0037A in experiments
Preventing Degradation of TPU-0037A in Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of the tyrosine kinase inhibitor this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is susceptible to two main degradation pathways:
-
Hydrolysis: The ester functional group in this compound can be cleaved by water, a reaction that is accelerated by non-optimal pH conditions.
-
Oxidation: The phenol moiety is sensitive to oxidation, which can be initiated by exposure to light, heat, or trace metal ions.[1][2][3]
Q2: What is the optimal pH range for storing and using this compound in aqueous solutions?
A2: For maximum stability in aqueous solutions, it is recommended to maintain a pH between 6.5 and 7.5. Both acidic and basic conditions can significantly increase the rate of hydrolysis.
Q3: How should I store my stock solutions of this compound?
A3: Stock solutions of this compound, typically dissolved in anhydrous DMSO, should be stored at -20°C or colder in small, single-use aliquots to minimize freeze-thaw cycles.[4] The vials should be tightly sealed and protected from light, for example, by using amber vials or by wrapping them in aluminum foil.[1][5]
Q4: I'm observing lower than expected potency in my cell-based assays. Could this be due to degradation?
A4: Yes, degradation of this compound in your cell culture media is a likely cause for reduced potency.[6] It is crucial to assess the stability of the compound in your specific experimental media and under your assay conditions (e.g., 37°C, 5% CO2). Consider preparing fresh dilutions of this compound for each experiment.
Q5: Can components of my cell culture media contribute to the degradation of this compound?
A5: Certain components in cell culture media, such as metal ions or reactive oxygen species generated by cellular metabolism, can potentially accelerate the oxidation of this compound.[2] If you suspect this is an issue, you may consider using a more defined, serum-free media or adding stabilizing agents, though this should be done cautiously to avoid off-target effects.
Troubleshooting Guide for this compound Instability
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Degradation of this compound in stock solution or working dilutions. | Prepare fresh working dilutions for each experiment from a properly stored stock aliquot. Minimize the time between dilution and addition to the assay. Perform a stability study of this compound in your assay medium.[7] |
| High variability between replicate wells | Inconsistent compound concentration due to degradation during plate setup. | Ensure homogenous mixing of this compound in the medium before dispensing into wells. Use calibrated pipettes and proper technique.[7] |
| Complete loss of activity | Significant degradation of the compound. | Verify the integrity of your stock solution using an analytical method like HPLC or LC-MS/MS. Review storage and handling procedures. Ensure protection from light at all stages. |
| IC50 values consistently higher than expected | Degradation of this compound in the cell culture medium during incubation. | Reduce the incubation time if experimentally feasible. Replenish the media with freshly diluted this compound for longer experiments.[6] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
Methodology:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Seal the tubes tightly and label them clearly with the compound name, concentration, date, and aliquot number.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment of this compound in Experimental Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system for analysis
Methodology:
-
Dilute the this compound stock solution into the pre-warmed cell culture medium to the final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).[6]
-
Immediately take a sample from the spiked media. This will serve as your time zero (T=0) reference point.[6]
-
Aliquot the remaining spiked media into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately process all samples (including the T=0 sample) for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.[6]
-
Analyze the supernatant by HPLC or LC-MS/MS to determine the concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Data Presentation: Stability of this compound
Table 1: Stability of this compound in Aqueous Buffers at 25°C
| pH | % Remaining after 24 hours |
| 5.0 | 65% |
| 6.0 | 88% |
| 7.0 | 98% |
| 8.0 | 85% |
| 9.0 | 55% |
Table 2: Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C
| Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100% | 100% |
| 4 | 95% | 85% |
| 8 | 91% | 72% |
| 24 | 78% | 45% |
| 48 | 62% | 20% |
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Oxidation of Drugs during Drug Product Development: Problems and Solutions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. gmpplastic.com [gmpplastic.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Overcoming poor solubility of TPU-0037A for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of the investigational compound TPU-0037A in preparation for in vivo studies.
Troubleshooting Guide: Overcoming this compound Formulation Challenges
This guide addresses specific issues that may arise during the formulation of this compound for in vivo administration.
Q1: My initial formulation of this compound in a simple aqueous vehicle (e.g., saline, PBS) shows very low solubility and precipitation. What should I do?
A1: This is a common issue for poorly soluble compounds like this compound. Simple aqueous vehicles are generally insufficient. You should consider several alternative formulation strategies to enhance solubility.
Potential Causes:
-
High crystallinity and low polarity of this compound.
-
The vehicle lacks the necessary solubilizing agents.
Solutions:
-
Co-solvents: Introduce a water-miscible organic solvent to the aqueous vehicle. Common co-solvents can increase the solubility of non-polar compounds.
-
Surfactants: Utilize surfactants to form micelles that can encapsulate the hydrophobic this compound, increasing its apparent solubility in the aqueous medium.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and enhancing solubility.
-
Lipid-Based Formulations: For very challenging compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.
The choice of strategy will depend on the required dose, the route of administration, and the toxicological profile of the excipients.
Q2: I've tried using a co-solvent system, but my compound precipitates out of solution when I administer it in vivo. Why is this happening and how can I prevent it?
A2: This phenomenon is known as in-situ precipitation and occurs when the formulation is diluted by physiological fluids, causing the co-solvent concentration to drop and the drug to crash out of solution.
Potential Causes:
-
The selected co-solvent is rapidly diluted or metabolized upon administration.
-
The concentration of this compound is too close to the saturation point in the formulation.
Solutions:
-
Optimize the Co-solvent Blend: Experiment with different ratios of co-solvents and water to find a more stable formulation.
-
Add a Precipitation Inhibitor: Incorporate a polymer such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation. These polymers can help maintain a supersaturated state and prevent or slow down drug precipitation in vivo.
-
Consider an Alternative Strategy: If co-solvents continue to be problematic, switching to a surfactant-based or cyclodextrin-based formulation may provide better in vivo stability.
Frequently Asked Questions (FAQs)
Q1: What are the most common excipients used to formulate poorly soluble compounds like this compound for preclinical in vivo studies?
A1: A variety of excipients are commonly used, and the selection depends on the specific compound, the intended route of administration (e.g., oral, intravenous), and the animal model. The table below summarizes some common options.
| Excipient Type | Examples | Common Use Level (%) | Notes |
| Co-solvents | Polyethylene glycol 300/400 (PEG 300/400) | 10 - 60% | Good for increasing solubility, but can cause precipitation upon dilution. |
| Propylene Glycol (PG) | 10 - 50% | Another common choice, often used in combination with other excipients. | |
| Ethanol | 5 - 20% | Use with caution due to potential for toxicity and physiological effects. | |
| Surfactants | Polysorbate 80 (Tween® 80) | 1 - 10% | Non-ionic surfactant, widely used in parenteral and oral formulations. |
| Cremophor® EL (Kolliphor® EL) | 5 - 15% | Can be very effective but has been associated with hypersensitivity reactions. | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20 - 40% | Forms inclusion complexes to enhance solubility; often well-tolerated. |
| Polymers | Hydroxypropyl Methylcellulose (HPMC) | 0.5 - 2% | Used as a suspending agent or precipitation inhibitor. |
| Polyvinylpyrrolidone (PVP) | 1 - 5% | Can act as a precipitation inhibitor and solubility enhancer. |
Q2: How do I select the best formulation strategy for this compound?
A2: A systematic approach is recommended. The workflow diagram below outlines a typical decision-making process for developing a suitable formulation for a poorly soluble compound.
Caption: Workflow for selecting a suitable formulation strategy for this compound.
Experimental Protocols
Protocol 1: Screening of Co-solvent Systems for this compound
Objective: To determine the solubility of this compound in various co-solvent systems.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Deionized water or PBS
-
Vials, magnetic stirrer, analytical balance, HPLC system
Methodology:
-
Prepare a series of vehicle blends (e.g., 20% PEG 400 in water, 40% PEG 400 in water, 20% PG in water, etc.).
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each vehicle blend in a vial.
-
Stir the mixtures at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile) to a concentration within the linear range of your HPLC assay.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method.
-
The resulting concentration represents the equilibrium solubility of this compound in that specific vehicle.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation of this compound
Objective: To prepare a formulation of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Saline or other aqueous vehicle
-
Vials, vortex mixer, sonicator, pH meter
Methodology:
-
Prepare a solution of HP-β-CD in the desired aqueous vehicle (e.g., 30% w/v HP-β-CD in saline).
-
Slowly add the pre-weighed this compound powder to the HP-β-CD solution while vortexing or stirring.
-
If the compound does not fully dissolve, sonicate the mixture for a defined period (e.g., 15-30 minutes) to facilitate the formation of the inclusion complex.
-
Visually inspect the solution for any remaining undissolved particles. If clear, the formulation is ready.
-
If necessary, adjust the pH of the final formulation to improve stability or solubility, depending on the pKa of this compound.
-
Filter the final solution through a sterile filter (e.g., 0.22 µm) if intended for parenteral administration.
Signaling Pathway Visualization
For reference, if this compound is an inhibitor of a kinase pathway, understanding the downstream effects is crucial. The diagram below illustrates a hypothetical kinase signaling cascade that could be relevant for a compound like this compound.
Technical Support Center: Ensuring Consistent Results with TPU-0037A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with the antibiotic TPU-0037A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antibiotic that is a congener of lydicamycin.[1][2][3] Its primary mechanism of action is the inhibition of growth in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4][5][6] It is not effective against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa.[1][3]
Q2: What are the recommended solvent and storage conditions for this compound?
For experimental use, this compound can be dissolved in ethanol, methanol, DMF, or DMSO.[4][6] It is recommended to store the compound at -20°C for long-term stability.[3][6]
Q3: What are the expected Minimum Inhibitory Concentration (MIC) values for this compound?
The MIC values for this compound against susceptible Gram-positive bacteria, such as MRSA, B. subtilis, and M. luteus, typically range from 1.56 to 12.5 µg/mL.[1][2][3]
Troubleshooting Guide
Issue 1: Inconsistent or No Antibacterial Activity Observed
If you are observing variable or no antibacterial effect with this compound, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure this compound has been stored correctly at -20°C.[3][6] Prepare fresh stock solutions for each experiment to avoid degradation from repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Perform a dose-response experiment to confirm the effective concentration range for your bacterial strain. |
| Bacterial Strain Resistance | Confirm that you are using a Gram-positive bacterial strain, as this compound is not effective against Gram-negative bacteria.[1][3] If using a known susceptible strain, consider the possibility of acquired resistance and test against a reference strain. |
| Assay Conditions | Optimize your antibacterial assay protocol. Ensure appropriate growth media, incubation time, and temperature for your specific bacterial strain. |
Issue 2: Solubility Problems
If you encounter issues with this compound precipitating out of solution, refer to the following guidance.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | Ensure you are using a recommended solvent such as ethanol, methanol, DMF, or DMSO.[4][6] |
| Low Solubility in Media | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in your culture medium, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[7] Pre-warming the culture medium to 37°C before adding the compound can sometimes improve solubility.[7] |
| Precipitation Over Time | Visually inspect your assay plates for any precipitation before and after incubation. If precipitation is observed, consider preparing fresh dilutions immediately before use. |
Experimental Protocols
Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a susceptible Gram-positive bacterium.
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Prepare a bacterial suspension in sterile saline or CAMHB, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of the diluted this compound solutions to the appropriate wells.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Experimental workflow for MIC determination of this compound.
References
Long-term storage and handling of TPU-0037A
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of TPU-0037A.
Frequently Asked Questions (FAQs)
What is this compound?
This compound, also known as Antibiotic TPU-0037-A, is a structural analogue of lydicamycin.[1][2] It is an antibiotic that has demonstrated high activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3]
What is the antibacterial spectrum of this compound?
This compound is effective against Gram-positive bacteria such as MRSA, Bacillus subtilis, and Micrococcus luteus. It is not active against Gram-negative bacteria like Escherichia coli, Proteus mirabilis, Proteus vulgaris, or Pseudomonas aeruginosa.[4]
What are the physical properties of this compound?
| Property | Value |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ |
| Molecular Weight | 841.1 g/mol [5] |
| Appearance | Colorless film[5] |
| Purity | >95% by HPLC[2][3] |
In what solvents is this compound soluble?
This compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] It has poor water solubility.[3]
Long-Term Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity for experimental use.
How should powdered this compound be stored?
For long-term storage, the powdered form of this compound should be kept at -20°C.[3] At this temperature, it is stable for at least four years.[5]
What are the recommended storage conditions for this compound in solution?
Once reconstituted in a solvent, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. The following storage conditions are advised for solutions:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Is this compound sensitive to light or moisture?
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving the compound | - Incorrect solvent selection.- Compound has precipitated out of solution. | - Ensure you are using a recommended solvent (DMSO, DMF, ethanol, or methanol).- Gentle warming and vortexing can aid in solubilization.- If precipitation occurs upon addition to aqueous buffers, consider preparing a more concentrated stock in an organic solvent and diluting it further in the aqueous medium. |
| Reduced or no antibacterial activity | - Improper storage leading to degradation.- Repeated freeze-thaw cycles of stock solutions.- Inaccurate concentration of the working solution. | - Verify that the compound has been stored at the recommended temperature (-20°C for powder, -20°C or -80°C for solutions).- Use freshly prepared aliquots for each experiment to avoid degradation from repeated temperature changes.- Recalculate the dilutions and ensure the final concentration in your assay is correct. |
| Inconsistent experimental results | - Variability in compound concentration between experiments.- Degradation of the compound over the course of the experiment. | - Always use a freshly thawed aliquot for each experiment.- Prepare working solutions immediately before use.- Ensure thorough mixing of the stock solution before making dilutions. |
| Precipitation in cell culture media | - Poor solubility of the compound in aqueous media. | - The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.5%) to avoid solvent toxicity and improve compound solubility. Test the solubility of this compound in your specific medium at the desired final concentration before proceeding with the experiment. |
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not available in the searched literature, a general protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against bacteria can be adapted.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a common technique for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the mid-logarithmic phase of growth, corresponding to a specific turbidity (e.g., 0.5 McFarland standard).
-
Dilute the bacterial suspension to the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on the expected MIC.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plate at the optimal temperature for the test bacterium for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Signaling Pathway
As a congener of lydicamycin, this compound is believed to share a similar mechanism of action. Recent research on lydicamycins suggests they can interfere with auxin polar transport in plants by inducing the accumulation of flavonols.[6][7] In bacteria, while the precise target is not fully elucidated, lydicamycins are known to be active against Gram-positive bacteria, suggesting a mechanism that targets a pathway specific to this group of microorganisms.[8]
Below is a conceptual workflow for investigating the antibacterial mechanism of action of this compound.
Caption: Conceptual workflow for elucidating the mechanism of action of this compound.
Below is a diagram illustrating a potential logical workflow for troubleshooting common experimental issues with this compound.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
References
- 1. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 2. scbt.com [scbt.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissecting the Herbicidal Mechanism of Microbial Natural Product Lydicamycins Using a Deep Learning-Based Nonlinear Regression Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of TPU-0037A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of TPU-0037A. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected purity?
A1: this compound is an antibiotic that is a structural analog of lydicamycin and has demonstrated activity against Methicillin-resistant Staphylococcus aureus (MRSA). For research purposes, it is typically supplied with a purity of greater than 95%, which is commonly determined by High-Performance Liquid Chromatography (HPLC).
Q2: What are the primary methods for assessing the purity of this compound?
A2: The primary methods for assessing the purity of a small molecule like this compound are HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques provides a comprehensive purity profile.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. It is sparingly soluble in water. For analytical techniques, it is crucial to use high-purity, HPLC-grade, or deuterated solvents as appropriate.
Purity Assessment Data Summary
The following table summarizes the key analytical techniques and expected results for the purity assessment of this compound.
| Analytical Technique | Parameter | Expected Result |
| HPLC | Purity | > 95% |
| Retention Time (t*) | Dependent on the specific method | |
| Mass Spectrometry | [M+H]⁺ | ~842.5 m/z |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ | |
| ¹H-NMR | Chemical Shifts | Consistent with the predicted structure |
| Integral Ratios | Proportional to the number of protons |
*Retention time is highly dependent on the column, mobile phase, and other chromatographic conditions.
Experimental Protocols and Troubleshooting Guides
Below are detailed methodologies for the key experiments used in purity assessment, along with troubleshooting guides to address common issues.
High-Performance Liquid Chromatography (HPLC) Analysis
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of 50-100 µg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for similar natural products. A typical gradient could be:
-
0-20 min: 30-90% acetonitrile
-
20-25 min: 90% acetonitrile
-
25-30 min: 30% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample and a blank (mobile phase). The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Troubleshooting Guide: HPLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | - Incorrect injection or no sample loaded.- Detector issue (lamp off, wrong wavelength).- Compound is not soluble in the mobile phase. | - Verify the injection process and sample concentration.- Check the detector status and settings.- Ensure the sample is fully dissolved in the injection solvent. |
| Peak tailing | - Column degradation.- Interaction of the analyte with active sites on the silica.- Sample overload. | - Use a new or validated column.- Add a competing base (e.g., triethylamine) to the mobile phase if the compound is basic.- Reduce the sample concentration. |
| Split peaks | - Column void or contamination.- Sample solvent incompatible with the mobile phase. | - Backflush or replace the column.- Dissolve the sample in the initial mobile phase. |
| Baseline noise or drift | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase.- Use fresh, high-purity solvents.- Replace the detector lamp. |
Mass Spectrometry (MS) Analysis
Experimental Protocol
-
Sample Preparation: Prepare a 10-50 µg/mL solution of this compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.
-
Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
-
Infusion: The sample can be directly infused or introduced via an LC system.
-
-
Analysis: Acquire the mass spectrum and look for the protonated molecule [M+H]⁺. The observed mass should be within a few ppm of the calculated exact mass for C₄₆H₇₂N₄O₁₀.
Troubleshooting Guide: Mass Spectrometry
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal | - Low sample concentration.- Inefficient ionization.- Instrument not properly tuned. | - Increase sample concentration.- Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Calibrate and tune the mass spectrometer. |
| Multiple adducts observed | - Presence of salts in the sample or solvent. | - Use high-purity solvents and desalt the sample if necessary. Look for common adducts like [M+Na]⁺ and [M+K]⁺. |
| Inaccurate mass reading | - Instrument out of calibration. | - Recalibrate the mass spectrometer using a known standard. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol
-
Sample Preparation: Dissolve 2-5 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
-
NMR Spectrometer:
-
Field Strength: A 400 MHz or higher field spectrometer is recommended for good resolution.
-
Experiments: Acquire a ¹H NMR spectrum. For structural confirmation, 2D NMR experiments like COSY and HSQC can be performed.
-
-
Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and compare the chemical shifts and coupling constants to the expected structure of this compound. Purity can be estimated by comparing the integrals of the compound's peaks to those of any visible impurities.
Troubleshooting Guide: NMR Spectroscopy
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks | - Poor shimming.- Sample aggregation or insolubility.- Presence of paramagnetic impurities. | - Reshim the spectrometer.- Try a different deuterated solvent or a lower concentration.- Purify the sample further if paramagnetic impurities are suspected. |
| Presence of a large water peak | - Water in the deuterated solvent. | - Use a fresh, sealed ampule of deuterated solvent.- Employ solvent suppression techniques during acquisition. |
| Incorrect integrals | - Incomplete relaxation of nuclei.- Poor phasing or baseline correction. | - Increase the relaxation delay (d1) in the acquisition parameters.- Carefully reprocess the spectrum. |
Visualizations
Experimental Workflow for Purity Assessment
Technical Support Center: TPU-0037A Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during experiments with the antibiotic TPU-0037A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what type of experiments is it typically used?
This compound is an antibiotic that is a congener of lydicamycin.[1] It is primarily used in antimicrobial susceptibility testing (AST) to determine its efficacy against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The most common experimental method for this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Q2: How should I prepare a stock solution of this compound, given its poor water solubility?
Due to its hydrophobic nature, this compound should be dissolved in an appropriate organic solvent to create a stock solution. Dimethyl sulfoxide (DMSO) is a common choice.
Protocol for Preparing a 10 mg/mL Stock Solution of this compound:
-
Weigh out the desired amount of this compound powder in a sterile, conical tube.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mg/mL concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Q3: What are the common sources of contamination in a this compound MIC assay?
Contamination in a broth microdilution assay can arise from several sources:
-
Microbial Contamination: Introduction of unwanted bacteria, fungi, or mycoplasma into the experiment. This can originate from non-sterile equipment, contaminated reagents, or improper aseptic technique.
-
Cross-Contamination: Unintentional mixing of different bacterial strains, which can lead to inaccurate MIC values.
-
Chemical Contamination: Introduction of impurities from solvents, media, or disposables that can interfere with bacterial growth or the activity of this compound.
Q4: How can I be sure my experimental results are valid?
To ensure the validity of your MIC assay results, it is crucial to include proper quality control (QC) measures. This involves testing a reference bacterial strain with a known susceptibility profile alongside your experimental strains. For S. aureus, a commonly used QC strain is ATCC 29213. The resulting MIC value for the QC strain should fall within a predefined acceptable range.[2] If the QC result is out of range, the experimental results are considered invalid, and troubleshooting is necessary.[3]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your this compound experiments.
| Issue | Potential Cause | Recommended Solution |
| Unexpected bacterial growth in negative control wells. | Microbial contamination of media, saline, or 96-well plates. | - Always use sterile reagents and disposables.- Perform all experimental steps in a biological safety cabinet using proper aseptic technique.- Visually inspect all media and solutions for any signs of contamination before use. |
| Inconsistent MIC values for the same strain between experiments. | - Variation in inoculum preparation.- Inconsistent incubation time or temperature.- Pipetting errors during serial dilutions. | - Strictly adhere to the protocol for preparing the bacterial inoculum to a 0.5 McFarland standard.[2]- Use a calibrated incubator and ensure a consistent incubation period (typically 16-20 hours for S. aureus).[2]- Calibrate pipettes regularly and use fresh tips for each dilution. |
| No bacterial growth in the positive control wells. | - Inactive bacterial culture.- Contamination of the culture with an inhibitory substance. | - Use a fresh (18-24 hour) bacterial culture for inoculum preparation.[2]- Ensure the purity of the bacterial culture by streaking on an appropriate agar plate before starting the experiment. |
| Precipitation of this compound in the assay wells. | The final concentration of DMSO is too high, or the compound has low solubility in the test medium. | - Ensure the final concentration of DMSO in the assay wells does not exceed a level that affects bacterial growth (typically ≤1%).- If precipitation persists, consider using a different solvent for the initial stock solution after testing its compatibility with the assay. |
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive bacteria.
| Bacterial Strain | MIC Range (µg/mL) |
| Methicillin-resistant S. aureus (MRSA) | 1.56 - 12.5 |
| B. subtilis | 1.56 - 12.5 |
| M. luteus | 1.56 - 12.5 |
| E. coli (Gram-negative) | >50 |
| P. aeruginosa (Gram-negative) | >50 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
1. Preparation of Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Test bacterial strain (e.g., MRSA).
-
Quality control bacterial strain (e.g., S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 0.85% saline.
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
3. Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve a final volume of 50 µL per well.
-
The concentration range should be selected to encompass the expected MIC value.
-
Include a positive control well (no this compound) and a negative control well (no bacteria) for each strain.
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL per well.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[2]
5. Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.
References
Validation & Comparative
Comparative Analysis of TPU-0037A and Lydicamycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A head-to-head evaluation of two potent anti-MRSA compounds, TPU-0037A and its parent compound lydicamycin, reveals comparable in vitro efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). Both antibiotics, belonging to the polyketide class, demonstrate significant activity against Gram-positive bacteria, including challenging MRSA strains.
This compound, a congener of lydicamycin, has been shown to be a potent antibiotic with a Minimum Inhibitory Concentration (MIC) ranging from 1.56 to 12.5 µg/mL against MRSA.[1] Lydicamycin, the parent compound, also exhibits strong antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus.
Quantitative Assessment of Anti-MRSA Activity
To provide a clear comparison of the in vitro potency of this compound and lydicamycin, the following table summarizes their Minimum Inhibitory Concentrations (MICs) against MRSA and other relevant bacterial strains.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | 1.56 - 12.5 | [1] |
| Bacillus subtilis | 1.56 - 3.13 | [1] | |
| Micrococcus luteus | 1.56 | [1] | |
| Lydicamycin | Staphylococcus aureus | 3.13 - 6.25 |
Mechanism of Action: Targeting the Bacterial Cell Wall
The primary mechanism of action for both this compound and lydicamycin is believed to be the inhibition of peptidoglycan biosynthesis, a critical process for the formation of the bacterial cell wall.[2][3][4][5][6] This targeted disruption of cell wall synthesis ultimately leads to bacterial cell death. The specific enzyme or step within this pathway that is inhibited by these compounds is a subject of ongoing research.
Caption: Proposed mechanism of action for this compound and lydicamycin.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The following is a generalized protocol based on the broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC)
1. Preparation of Bacterial Inoculum:
-
A pure culture of the MRSA strain is grown on an appropriate agar medium.
-
Several colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The bacterial suspension is then diluted to the final working concentration.
2. Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of this compound and lydicamycin are prepared in a suitable solvent.
-
A series of twofold dilutions of each compound are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination.
Conclusion
Both this compound and lydicamycin demonstrate promising anti-MRSA activity, with this compound showing a slightly broader range of potent activity in the available data. Their mechanism of action, targeting the essential bacterial cell wall synthesis pathway, makes them attractive candidates for further investigation in the development of new treatments for infections caused by multi-drug resistant Gram-positive pathogens. Further studies are warranted to fully elucidate their specific molecular targets and to evaluate their in vivo efficacy and safety profiles.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of TPU-0037A and Vancomycin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the investigational antibiotic TPU-0037A and the established glycopeptide antibiotic, vancomycin, against Gram-positive bacteria, with a particular focus on Methicillin-Resistant Staphylococcus aureus (MRSA). This document synthesizes available in vitro data, outlines relevant experimental methodologies, and presents signaling pathways and experimental workflows to facilitate a comprehensive understanding of their respective antibacterial activities.
In Vitro Efficacy: A Head-to-Head Comparison
The primary measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Available data for this compound and vancomycin against MRSA are summarized below.
| Antibiotic | Organism | MIC Range (µg/mL) | Interpretation |
| This compound | MRSA | 1.56 - 12.5[1] | Investigational |
| Vancomycin | MRSA | ≤ 2 | Susceptible |
Key Observations:
-
This compound demonstrates a broad range of activity against MRSA in vitro.[1]
-
For vancomycin, MRSA strains with an MIC ≤ 2 µg/mL are considered susceptible. However, clinical data suggest a potential for treatment failure in infections caused by MRSA with MIC values of 1-2 µg/mL.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of antibiotic efficacy. Below are detailed protocols for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound and vancomycin
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of each antibiotic in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound and vancomycin
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation: Prepare tubes containing MHB with the antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Inoculation: Inoculate the tubes with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL. Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate the tubes at 35°C ± 2°C. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubation and Analysis: Incubate the plates for 18-24 hours and count the number of viable colonies (CFU/mL). Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Mechanism of Action
This compound: As a congener of lydicamycin, this compound is a polyketide antibiotic.[1] While the precise mechanism of action has not been fully elucidated, its structural similarity to lydicamycin suggests a potential interference with bacterial cell wall synthesis or other essential cellular processes.
Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the known mechanism of vancomycin, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Vancomycin's Mechanism of Action on Bacterial Cell Wall Synthesis.
In Vivo Efficacy
At present, there is a lack of publicly available in vivo efficacy data for this compound. For vancomycin, numerous studies have demonstrated its efficacy in various animal models of MRSA infection. For instance, in a murine model of CA-MRSA skin and soft tissue infection, subcutaneous vancomycin has been shown to reduce lesion size and bacterial burden.
Conclusion
Based on the available in vitro data, this compound shows promise as an anti-MRSA agent. However, a direct comparison of its efficacy with vancomycin is challenging due to the limited data on this compound, particularly the absence of in vivo studies. Further research, including comprehensive in vivo efficacy and safety studies, is necessary to fully elucidate the therapeutic potential of this compound and its standing relative to established antibiotics like vancomycin. Researchers are encouraged to consult the primary literature for the most current and detailed information.
References
Comparative Analysis of TPU-0037A and Other Anti-MRSA Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel anti-MRSA agent TPU-0037A against established therapies, including vancomycin, linezolid, and daptomycin. This report synthesizes available in vitro data, explores potential mechanisms of action, and provides detailed experimental protocols to facilitate further research and evaluation.
Executive Summary
This compound, a congener of lydicamycin, has demonstrated promising in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While direct comparative clinical data remains unavailable, this analysis consolidates existing preclinical data for this compound and juxtaposes it with the established profiles of leading anti-MRSA agents. This guide is intended to serve as a foundational resource for researchers investigating novel therapeutic strategies against multi-drug resistant pathogens.
In Vitro Activity: A Comparative Overview
This compound exhibits a notable inhibitory effect on a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a critical metric for assessing the in vitro potency of an antimicrobial agent. The following table summarizes the available MIC data for this compound and its comparators against MRSA.
| Antimicrobial Agent | MRSA Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Various Clinical Isolates | 1.56 - 12.5[1] | Not Reported | Not Reported |
| Vancomycin | ATCC 43300 & Clinical Isolates | 1.0 - 2.0 | 0.5 | 2.0 |
| Linezolid | ATCC 43300 & Clinical Isolates | 0.78 - 4.0 | Not Reported | Not Reported |
| Daptomycin | ATCC 43300 & Clinical Isolates | 0.125 - 1.0 | 0.38 | 0.75 |
Note: MIC values can vary depending on the specific MRSA strain and the testing methodology used. The data presented here is a synthesis from multiple sources for comparative purposes.
Mechanism of Action: Elucidating the Pathway
The precise mechanism of action for this compound has not been fully elucidated. However, as a congener of lydicamycin, it is presumed to share a similar mode of action. Lydicamycin is a polyketide antibiotic, and its complex structure suggests a multi-faceted interaction with bacterial cells. While a definitive signaling pathway is not yet established, a proposed mechanism involves the disruption of bacterial cell membrane integrity and potential interference with key enzymatic processes.
Below is a hypothetical signaling pathway for this compound, based on its structural class and the known mechanisms of similar antibiotics.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key in vitro and in vivo experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., MRSA ATCC 43300) equivalent to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton broth (CAMHB). This corresponds to approximately 1-5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Agent Preparation: Prepare serial two-fold dilutions of this compound and comparator agents (vancomycin, linezolid, daptomycin) in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Experimental workflow for MIC determination.
Time-Kill Kinetic Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Inoculum Preparation: Prepare an exponential-phase culture of MRSA in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure: Add this compound and comparator agents at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) to the bacterial cultures. Include a growth control without any antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Plating: Perform serial dilutions of the aliquots in sterile saline and plate onto Mueller-Hinton agar.
-
Incubation and Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.
Murine Skin Infection Model
Objective: To evaluate the in vivo efficacy of an antimicrobial agent in a relevant animal model of MRSA skin infection.
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., BALB/c). Anesthetize the mice and create a superficial skin abrasion or a full-thickness wound on the dorsal side.
-
Infection: Inoculate the wound with a standardized dose of a virulent MRSA strain (e.g., USA300) to establish a localized infection.
-
Treatment: After a defined period to allow for infection establishment (e.g., 24 hours), initiate treatment with topical or systemic administration of this compound and comparator agents. Include a vehicle control group.
-
Evaluation: At various time points post-treatment, euthanize the mice and excise the infected skin tissue.
-
Bacterial Load Determination: Homogenize the tissue samples and perform serial dilutions for CFU counting on selective agar plates.
-
Histopathology: A portion of the tissue can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the inflammatory response and tissue damage.
Caption: Workflow for a murine skin infection model.
Conclusion and Future Directions
This compound presents as a promising candidate for further investigation as a novel anti-MRSA agent. Its in vitro activity against MRSA is within a range that warrants further exploration. However, a significant gap in the current knowledge is the lack of direct comparative studies, in vivo efficacy data, and a detailed understanding of its mechanism of action.
Future research should prioritize head-to-head in vitro studies of this compound against a panel of contemporary and diverse MRSA clinical isolates, alongside standard-of-care antibiotics. In vivo studies using relevant animal models, such as the murine skin infection model described, are crucial to assess its therapeutic potential. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and pathways affected by this compound, which will be instrumental in its development and potential optimization. The experimental protocols provided in this guide offer a framework for conducting such essential investigations.
References
Comparative In Vitro Activity Analysis: TPU-0037A and Linezolid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of TPU-0037A and the established antibiotic, linezolid, against clinically relevant Gram-positive bacteria. The information presented is based on available experimental data to assist researchers in evaluating their potential applications.
In Vitro Antimicrobial Activity
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and linezolid against a panel of Gram-positive bacteria. It is important to note that this data is compiled from different studies and direct head-to-head comparative studies under identical conditions are not yet available.
| Microorganism | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 1.56 - 12.5[1] | 0.5 - 4 |
| Bacillus subtilis | 1.56 - 12.5[1] | 0.5 - 2 |
| Micrococcus luteus | 1.56 - 12.5[1] | 0.25 - 1 |
| Enterococcus faecalis | Not Available | 1 - 4 |
| Enterococcus faecium (Vancomycin-Resistant - VRE) | Not Available | 1 - 4 |
| Streptococcus pneumoniae | Not Available | 0.5 - 2 |
Note: The provided MIC ranges for linezolid are typical values observed in various surveillance studies.
Mechanism of Action
This compound
This compound is a congener of lydicamycin, a polyketide antibiotic. While the precise molecular target of this compound has not been definitively elucidated, studies on lydicamycins suggest a mechanism that impacts the bacterial cell envelope. Transcriptional analysis of bacteria exposed to lydicamycins reveals an upregulation of genes involved in the cell wall stress response, indicating that it may interfere with cell wall biosynthesis or integrity.
Linezolid
Linezolid is a member of the oxazolidinone class of antibiotics and functions as a protein synthesis inhibitor.[2][][4][5] It has a unique mechanism of action that occurs at the initiation stage of protein synthesis.[2][][4][5] Linezolid binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[2][][4][5] This blockage of the initiation complex halts the translation of messenger RNA (mRNA) into proteins, thereby inhibiting bacterial growth.[2][4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The determination of MIC values is a fundamental in vitro test to assess the antimicrobial activity of a compound. The following is a generalized broth microdilution protocol, a standard method used for this purpose.
1. Preparation of Materials:
- Antimicrobial Agents: Prepare stock solutions of this compound and linezolid in a suitable solvent (e.g., DMSO).
- Bacterial Strains: Use fresh, overnight cultures of the desired Gram-positive bacterial strains grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-Well Microtiter Plates: Sterile, U-bottom plates.
2. Inoculum Preparation:
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
- Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
- Perform a two-fold serial dilution of the stock solutions of this compound and linezolid in CAMHB across the rows of the 96-well plate to achieve a range of desired concentrations.
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
- Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).
- Incubate the plates at 35-37°C for 16-20 hours.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing Mechanisms and Workflows
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: High-level overview of the proposed mechanisms of action.
References
Spectroscopic analysis of TPU-0037A for structural confirmation
A Comparative Guide to the Spectroscopic Analysis of TPU-0037A for Structural Confirmation
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a compound is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative spectroscopic analysis of this compound, an antibiotic, and its close structural analog, lydicamycin, to facilitate its structural verification.
This compound is an antibiotic that is a congener of lydicamycin.[1][2][3][4] It demonstrates activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[2] Structurally, this compound is also known as 30-demethyllydicamycin, indicating a high degree of similarity to its parent compound, lydicamycin.[4]
This guide will delve into the expected spectroscopic data from mass spectrometry, NMR spectroscopy, and IR spectroscopy for this compound, using the known data of lydicamycin as a benchmark for comparison.
Structural Comparison
The primary structural difference between this compound and lydicamycin is the absence of a methyl group in this compound.[4] This subtle difference can be effectively distinguished through modern spectroscopic techniques.
Spectroscopic Data Comparison
Due to the limited availability of published experimental spectra for this compound, the data presented are predicted based on established spectroscopic principles and comparison with its closely related analog, lydicamycin.
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight of a compound.[7] The high-resolution mass spectra of this compound and lydicamycin are expected to show a clear difference in their molecular ion peaks, corresponding to the mass of a methylene group (CH₂), which is often the practical difference observed for a methyl group variation in a large molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₄₆H₇₂N₄O₁₀ | 841.1 | ~842.5 |
| Lydicamycin | C₄₇H₇₄N₄O₁₀ | 855.11[5] | 855.5496[8] |
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The key predicted difference in the NMR spectra of this compound and lydicamycin would be the absence of signals corresponding to a methyl group in this compound.
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Spectroscopic Method | Functional Group | Predicted Chemical Shift (δ) for this compound | Expected Difference in Lydicamycin |
| ¹H NMR | Olefinic Protons (-CH=CH-) | 5.0 - 7.0 ppm | Similar |
| Protons on carbon bearing oxygen (-CH-O) | 3.5 - 4.5 ppm | Similar | |
| Aliphatic Protons (-CH₃, -CH₂-, -CH-) | 0.8 - 2.5 ppm | Presence of an additional methyl signal (~1-2 ppm) | |
| Amide/Amine Protons (-NH) | 7.5 - 8.5 ppm | Similar | |
| ¹³C NMR | Carbonyl Carbons (C=O) | 160 - 180 ppm | Similar |
| Olefinic Carbons (-C=C-) | 100 - 150 ppm | Similar | |
| Carbons bearing oxygen (-C-O) | 60 - 90 ppm | Similar | |
| Aliphatic Carbons (-CH₃, -CH₂-, -CH-) | 10 - 60 ppm | Presence of an additional methyl signal (~10-25 ppm) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of this compound and lydicamycin are expected to be very similar due to their structural analogy, with the primary difference being subtle changes in the C-H stretching and bending regions.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohols, Phenols) | Stretching | 3200 - 3600 (broad) |
| N-H (Amides, Amines) | Stretching | 3100 - 3500 |
| C-H (Alkanes, Alkenes) | Stretching | 2850 - 3100 |
| C=O (Amides, Ketones) | Stretching | 1630 - 1750 (strong) |
| C=C (Alkenes) | Stretching | 1600 - 1680 |
| C-N | Stretching | 1000 - 1350 |
| C-O | Stretching | 1000 - 1300 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the purified compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation : Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition : Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weights.
-
Data Analysis : Identify the [M+H]⁺ and other relevant adduct peaks. Determine the accurate mass and compare it with the calculated mass for the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra. Additionally, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in complete structural elucidation.
-
Data Analysis : Process the spectra to identify chemical shifts, coupling constants, and through-bond correlations to assign the signals to the respective atoms in the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a disk.
-
Instrumentation : Employ a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Workflow for Spectroscopic Structural Confirmation
Caption: Workflow for structural confirmation using spectroscopic methods.
Structural Relationship between this compound and Lydicamycin
Caption: Relationship between Lydicamycin and this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. scbt.com [scbt.com]
- 6. Lydicamycin - Wikipedia [en.wikipedia.org]
- 7. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Benchmarking TPU-0037A: A Comparative Analysis Against Standard Gram-Positive Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the investigational antibiotic TPU-0037A against established standard-of-care antibiotics for Gram-positive infections. The data presented is collated from publicly available experimental results to facilitate an objective evaluation of this compound's potential in the landscape of antimicrobial drug development.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
This compound has demonstrated notable activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The table below summarizes the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to standard antibiotics: vancomycin, linezolid, and daptomycin. It is important to note that the presented data for this compound is a range from available literature, while the values for the standard antibiotics are based on specific studies and may vary between different strains and testing methodologies.
| Antibiotic | Staphylococcus aureus (including MRSA) | Bacillus subtilis | Micrococcus luteus |
| This compound | 1.56 - 12.5 µg/mL[1] | 1.56 - 12.5 µg/mL[1] | 1.56 - 12.5 µg/mL[1] |
| Vancomycin | 0.5 - 2.0 µg/mL | Data not available | Data not available |
| Linezolid | 0.5 - 4.0 µg/mL[2][3] | Data not available | Data not available |
| Daptomycin | 0.25 - 1.0 µg/mL[4] | Data not available | Data not available |
Note: The MIC values for standard antibiotics are primarily against S. aureus ATCC 29213 and other clinical isolates as reported in the cited literature. Direct comparative studies of this compound against these standards on a standardized panel of bacterial strains are needed for a more definitive assessment.
Mechanism of Action
This compound is a congener of lydicamycin.[1][5] While the precise molecular target has not been fully elucidated, its mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis. This is a well-established target for many successful classes of antibiotics, including beta-lactams and glycopeptides. The diagram below illustrates a generalized pathway of bacterial cell wall synthesis and the putative point of inhibition by this compound.
Putative mechanism of action of this compound.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterium.
Experimental workflow for MIC determination.
Cytotoxicity
Currently, there is no publicly available data on the cytotoxicity (e.g., CC50 values) of this compound against mammalian cell lines. This is a critical parameter for assessing the therapeutic index and potential for host toxicity. Further research is required to determine the selectivity of this compound for bacterial cells over host cells.
Conclusion and Future Directions
This compound demonstrates promising in vitro activity against clinically relevant Gram-positive bacteria, including MRSA. Its inhibitory concentrations are within a range that warrants further investigation. However, to establish a clear benchmark against standard antibiotics, head-to-head comparative studies using standardized methodologies and a broader panel of clinical isolates are essential. Elucidation of its precise molecular target within the cell wall synthesis pathway and comprehensive cytotoxicity profiling will be crucial next steps in the development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 3. Linezolid Dependence in Staphylococcus epidermidis Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
Comparative Efficacy of TPU-0037A in Vancomycin-Intermediate S. aureus (VISA)
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the investigational antibiotic TPU-0037A and current alternative therapies for infections caused by vancomycin-intermediate Staphylococcus aureus (VISA). Due to the limited availability of specific efficacy data for this compound against VISA strains in publicly accessible literature, this guide utilizes data on its activity against methicillin-resistant S. aureus (MRSA) as a proxy, with the understanding that this is an estimation and requires confirmation through direct experimental validation.
Efficacy of this compound and Alternatives Against Resistant S. aureus
The following tables summarize the available quantitative data on the in vitro activity of this compound against MRSA and other antibiotics against VISA.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Compound | Organism | MIC Range (µg/mL) | Citation |
| This compound | Methicillin-Resistant S. aureus (MRSA) | 1.56 - 12.5 | [1] |
| This compound | Bacillus subtilis | 1.56 - 12.5 | [1] |
| This compound | Micrococcus luteus | 1.56 - 12.5 | [1] |
Disclaimer: The provided MIC range for this compound is for MRSA and other Gram-positive bacteria, not specifically for VISA. The efficacy against VISA needs to be experimentally determined.
Table 2: In Vitro Activity of Alternative Antimicrobials against Vancomycin-Intermediate S. aureus (VISA)
| Antimicrobial Agent | Class | General MIC Range against VISA (µg/mL) | Key Considerations |
| Daptomycin | Lipopeptide | 1-2 | Potential for resistance development with prolonged use. |
| Linezolid | Oxazolidinone | 1-4 | Generally bacteriostatic; resistance is emerging. |
| Ceftaroline | Cephalosporin | 0.25-1 | A newer β-lactam with activity against MRSA and VISA. |
| Tigecycline | Glycylcycline | 0.12-0.5 | Broad-spectrum activity, but bacteriostatic. |
| Quinupristin/Dalfopristin | Streptogramin | 0.5-2 | Primarily active against Gram-positive bacteria. |
| Telavancin | Lipoglycopeptide | 0.12-0.5 | Dual mechanism of action may reduce resistance development. |
| Oritavancin | Lipoglycopeptide | 0.03-0.25 | Long half-life allowing for single-dose regimens. |
| Dalbavancin | Lipoglycopeptide | 0.06-0.25 | Long-acting agent administered weekly. |
Experimental Protocols
A detailed methodology for determining the Minimum Inhibitory Concentration (MIC) is crucial for evaluating and comparing the efficacy of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for assessing the in vitro activity of an antimicrobial agent against a bacterial isolate.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the S. aureus (VISA) strain grown on a suitable agar medium (e.g., Tryptic Soy Agar).
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) of known concentration.
-
96-Well Microtiter Plates: Sterile, U-bottom plates.
-
McFarland Standard: 0.5 McFarland turbidity standard.
-
Spectrophotometer: To standardize the bacterial inoculum.
2. Inoculum Preparation:
-
Select several morphologically similar colonies from the fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of the antimicrobial stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL before adding the inoculum.
-
The concentration range should be selected to encompass the expected MIC of the compound.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Signaling Pathways and Mechanisms of Action
Understanding the mechanisms of resistance and the targets of novel antibiotics is critical for drug development.
Vancomycin Resistance Signaling in S. aureus
Vancomycin resistance in VISA is a complex phenotype, often involving mutations in multiple genes that lead to a thickened cell wall. This thickened wall is thought to "trap" vancomycin molecules, preventing them from reaching their target, the D-Ala-D-Ala termini of peptidoglycan precursors. Key two-component signaling systems involved in this process include:
-
VraSR: This system is a key sensor of cell wall stress. When activated by cell wall-active antibiotics like vancomycin, it upregulates a large regulon of genes involved in cell wall synthesis, leading to the characteristic thickened cell wall of VISA strains.
-
WalKR (YycFG): This is an essential two-component system in S. aureus that plays a critical role in controlling cell wall metabolism, including synthesis and turnover. Mutations in this system have been linked to the VISA phenotype.
-
GraRS: This system is also involved in sensing and responding to cell envelope stress, including that induced by vancomycin. It regulates genes involved in cell wall charge and transport.
Mechanism of Action of this compound (Hypothesized)
This compound is a congener of lydicamycin. While the precise mechanism of action for this compound has not been fully elucidated in the provided search results, lydicamycin and its analogs are known to be potent inhibitors of bacterial growth. Their complex structures suggest they may interfere with essential cellular processes, potentially including cell wall synthesis or other unique bacterial targets. Further research is required to pinpoint the exact molecular target of this compound.
Visualizations
Experimental Workflow
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways in Vancomycin Resistance
Caption: Key two-component signaling pathways involved in the VISA phenotype.
References
Head-to-Head Comparison: TPU-0037A and Daptomycin in the Fight Against Gram-Positive Pathogens
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antibiotic-resistant bacteria, the evaluation of novel antimicrobial agents is paramount. This guide provides a detailed, data-driven comparison of TPU-0037A, a promising antibiotic congener of lydicamycin, and daptomycin, a well-established lipopeptide antibiotic. The following sections will delve into their mechanisms of action, antibacterial spectra, and in vitro performance, supported by experimental data and detailed protocols to aid in research and development efforts.
Mechanism of Action
This compound: The precise mechanism of action for this compound has not been extensively elucidated in publicly available literature. As a congener of lydicamycin, it is presumed to share a similar mechanism. Lydicamycin is a polyketide antibiotic that is active against Gram-positive bacteria[1]. Some research suggests that lydicamycins may elicit a transcriptional response similar to cell wall targeting antibiotics[2]. Further investigation is required to fully understand its molecular target and mode of action.
Daptomycin: Daptomycin exhibits a unique mechanism of action that targets the bacterial cell membrane. In a calcium-dependent manner, it binds to the cell membrane of Gram-positive bacteria, leading to a series of events that disrupt membrane function. This includes the formation of pores, ion leakage, and rapid depolarization of the membrane potential. The subsequent inhibition of DNA, RNA, and protein synthesis ultimately results in bacterial cell death[3].
Antibacterial Spectrum
Both this compound and daptomycin demonstrate potent activity primarily against Gram-positive bacteria, including clinically significant resistant strains.
This compound: In vitro studies have shown that this compound is effective against a range of Gram-positive bacteria. Notably, it exhibits high activity against methicillin-resistant Staphylococcus aureus (MRSA)[4]. It is also active against Bacillus subtilis and Micrococcus luteus[5][6]. However, it does not show activity against Gram-negative bacteria such as Escherichia coli, Proteus mirabilis, Proteus vulgaris, or Pseudomonas aeruginosa[5][6].
Daptomycin: Daptomycin possesses a broad spectrum of activity against Gram-positive organisms. This includes methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae[7]. It is a critical therapeutic option for treating serious infections caused by these multidrug-resistant pathogens.
Quantitative Performance Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and daptomycin against various Gram-positive bacteria. It is important to note that a direct head-to-head comparative study is not available in the current literature. The data presented is compiled from separate studies.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | 1.56 - 12.5 | [5][6] |
| Bacillus subtilis | 1.56 - 12.5 | [5][6] | |
| Micrococcus luteus | 1.56 - 12.5 | [5][6] | |
| Daptomycin | Staphylococcus aureus (MRSA) | <1 | [8] |
| Staphylococcus aureus ATCC 29213 (MSSA) | 0.25 - 1 | [7][8] | |
| Enterococcus faecalis | ≤0.015 - 4 | [7] | |
| Enterococcus faecium (VRE) | ≤0.015 - 4 | [7] |
Time-Kill Kinetics
Time-kill assays are crucial for understanding the pharmacodynamics of an antibiotic, revealing whether its killing action is time-dependent or concentration-dependent.
This compound: Currently, there is no publicly available data from time-kill kinetic studies for this compound.
Daptomycin: Daptomycin exhibits rapid, concentration-dependent bactericidal activity against S. aureus. Studies have shown that daptomycin can achieve a significant reduction in bacterial viability within a few hours of exposure[9][10]. For instance, against S. aureus ATCC 29213, daptomycin at 10 times its MIC resulted in a substantial decrease in bacterial count within 2 hours[9]. This rapid killing effect is a key characteristic of its efficacy.
Cytotoxicity and Safety Profile
Evaluating the potential toxicity of an antibiotic to mammalian cells is a critical step in drug development.
This compound: There is limited publicly available information regarding the cytotoxicity of this compound against mammalian cell lines. Safety data sheets for related TPU (thermoplastic polyurethane) materials, which are polymers and not the antibiotic, indicate low acute toxicity[11][12][13]. However, this is not directly relevant to the specific antibiotic compound. One study on distamycin analogues, which are structurally different but also show anti-MRSA activity, indicated low toxicity to several mammalian cell lines[14][15]. Further studies are necessary to determine the specific cytotoxicity profile of this compound.
Daptomycin: Daptomycin is generally well-tolerated, but it has been associated with muscle-related adverse effects, such as myopathy and rhabdomyolysis, which are typically reversible upon discontinuation of the drug. In vitro studies have shown that daptomycin can reduce the viability of human rhabdomyosarcoma cells and increase membrane damage, particularly under hypoxic conditions[16]. Another study investigating the biocompatibility of daptomycin added to bone cement found it to be cytotoxic to fibroblast cells at a dose of 0.5g[17][18].
Experimental Protocols
For researchers aiming to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of this compound and daptomycin in a suitable solvent (e.g., DMSO for this compound, water for daptomycin).
-
Bacterial Inoculum Preparation: Culture the test organism (e.g., S. aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agents in MHB. For daptomycin testing, supplement the MHB with calcium to a final concentration of 50 mg/L.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
Time-Kill Assay
Objective: To assess the rate of bactericidal activity of an antimicrobial agent over time.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase at a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth (e.g., cation-adjusted MHB for daptomycin).
-
Antimicrobial Addition: Add the antimicrobial agent at various multiples of its MIC (e.g., 1x, 4x, 8x MIC) to separate culture tubes. Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS) and plate onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a compound on the metabolic activity and viability of mammalian cells.
Protocol:
-
Cell Culture: Seed mammalian cells (e.g., fibroblasts or muscle cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and daptomycin in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used for the compounds) and an untreated control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Conclusion
This guide provides a comparative overview of this compound and daptomycin based on currently available scientific literature. Daptomycin is a well-characterized antibiotic with a known mechanism of action, a broad spectrum against Gram-positive bacteria, and rapid bactericidal activity. This compound, a newer agent, shows promise with its potent anti-MRSA activity.
However, a significant gap in the literature is the absence of direct head-to-head comparative studies between these two compounds. Furthermore, crucial data on the mechanism of action, in vivo efficacy, and a comprehensive safety profile of this compound are still lacking. Future research should focus on these areas to fully assess the therapeutic potential of this compound and its standing relative to established antibiotics like daptomycin. The experimental protocols provided herein offer a framework for conducting such vital comparative investigations.
References
- 1. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Consequences of daptomycin-mediated membrane damage in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dddrop.com [dddrop.com]
- 12. carlroth.com [carlroth.com]
- 13. bmp.icpdas.com [bmp.icpdas.com]
- 14. Distamycin analogues with enhanced lipophilicity: synthesis and antimicrobial activity. | Semantic Scholar [semanticscholar.org]
- 15. Distamycin analogues with enhanced lipophilicity: synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Daptomycin-Induced Cellular Membrane Injury in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research into biocompatibility and cytotoxicity of daptomycin, gentamicin, vancomycin and teicoplanin antibiotics at common doses added to bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research into biocompatibility and cytotoxicity of daptomycin, gentamicin, vancomycin and teicoplanin antibiotics at common doses added to bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TPU-0037A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for TPU-0037A, a research-grade antibiotic. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of laboratory-grade antibiotic compounds and hazardous chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. All laboratory personnel should be trained on proper waste handling and disposal procedures.[1]
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
Waste Segregation and Storage:
-
All waste containing this compound, including stock solutions, used culture media, and contaminated labware, should be treated as hazardous chemical waste.[2]
-
Store chemical waste in a designated Satellite Accumulation Area (SAA).[3][4]
-
Ensure all waste containers are properly labeled with the words "Hazardous Waste," the chemical name (this compound), and the associated hazards.[3]
-
Keep waste containers securely closed except when adding waste.[1][5]
-
Segregate this compound waste from other chemical waste streams to prevent inadvertent mixing and potential reactions.[3]
Disposal Procedures for this compound Waste Streams
The following table summarizes the recommended disposal methods for different types of waste containing this compound.
| Waste Type | Description | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound | Pure compound, stock solutions, or expired material. | Collect in a designated, sealed, and properly labeled hazardous waste container. Arrange for pickup and disposal by your institution's certified hazardous waste management service.[2] | Do not dispose of down the drain.[1] Concentrated antibiotic solutions are considered hazardous chemical waste.[2] |
| Contaminated Labware | Pipette tips, centrifuge tubes, flasks, etc., that have come into contact with this compound. | Collect in a designated, puncture-resistant container lined with a clear plastic bag and labeled as hazardous chemical waste.[6] Arrange for professional disposal. | Do not dispose of in regular trash or biohazard bags intended for autoclaving without confirming the heat stability of this compound. |
| Used Culture Media | Liquid or solid media containing this compound after experimental use. | Treat as hazardous chemical waste.[2][7] Collect in a sealed, labeled container. Decontamination via autoclaving may not be sufficient as some antibiotics are heat-stable.[2] The autoclaved waste should still be disposed of as chemical waste.[7] | Confirm the heat stability of this compound before considering autoclaving as a pre-treatment step. The primary disposal route should be through your institution's chemical waste program. |
| Spill Cleanup Materials | Absorbent pads, wipes, and other materials used to clean a this compound spill. | Collect all cleanup materials in a sealed bag or container, label it as hazardous waste containing this compound, and dispose of it through your institution's hazardous waste program.[1] | Treat all materials used to clean up a spill as hazardous waste. |
Experimental Protocols
Note: The following is a generalized protocol for the collection and preparation of antibiotic waste for disposal. Specific volumes, container types, and labeling requirements will be dictated by your institution's EHS guidelines.
Protocol for Collection of Liquid this compound Waste:
-
Container Selection: Obtain a compatible, leak-proof, and shatter-resistant waste container, preferably the original container or one provided by your EHS department.[3][6]
-
Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), concentration, and the date the first waste was added.
-
Waste Addition: Using a funnel, carefully pour the liquid waste into the container. Do not fill the container beyond 90% capacity to allow for expansion.[5]
-
Sealing: Securely cap the container immediately after adding waste.
-
Storage: Place the container in a designated and properly placarded Satellite Accumulation Area. Ensure secondary containment is used where required.
-
Disposal Request: Once the container is full or has been in storage for the maximum allowable time (per institutional policy, often not to exceed one year for partially filled containers), submit a request for pickup to your institution's hazardous waste management service.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your local safety officials, you can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within your research environment.
References
- 1. vumc.org [vumc.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for Potent Research Compounds
Disclaimer: The following information provides a general framework for handling potent research compounds. A specific Safety Data Sheet (SDS) for a compound designated "TPU-0037A" was not immediately available. Researchers should always consult the specific SDS and institutional safety guidelines for any chemical before handling. The information below is based on best practices for managing highly potent active pharmaceutical ingredients (HPAPIs) and other hazardous research chemicals.
I. Personal Protective Equipment (PPE)
Personal Protective Equipment is the last line of defense in the hierarchy of controls, but it is critical for safeguarding personnel from direct exposure to hazardous materials.[1][2] The selection of appropriate PPE is contingent on a thorough risk assessment of the specific compound and the procedures being performed.[3]
Table 1: Recommended PPE for Handling Potent Research Compounds
| Body Part | PPE Item | Standard/Specification | Purpose |
| Body | Flame-Resistant Lab Coat | NFPA 2112 | Protects skin and clothing from splashes and fires.[4] |
| Disposable Gown/Apron | Chemical-resistant material | Provides an additional layer of protection, especially for procedures with a high risk of contamination. | |
| Eyes & Face | Safety Glasses with Side Shields | ANSI Z87.1 | Minimum eye protection required in a laboratory setting.[3][4] |
| Chemical Splash Goggles | ANSI Z87.1 | Required for handling liquids that pose a splash hazard.[1][4] | |
| Face Shield | ANSI Z87.1 | Must be worn in conjunction with safety glasses or goggles for procedures with a high risk of splashing or aerosol generation.[3][4] | |
| Hands | Disposable Nitrile Gloves | ASTM D6319 | Provides protection against incidental chemical contact. Double-gloving is often recommended.[3] |
| Chemical-Resistant Gloves (e.g., Silver Shield®, Butyl) | EN 374 | Required for direct handling of corrosive or highly toxic substances. Glove selection should be based on the specific chemical's breakthrough time.[2][4] | |
| Respiratory | N95 Respirator | NIOSH-approved | For protection against airborne particulates. |
| Half-Mask or Full-Face Respirator with appropriate cartridges | NIOSH-approved | Required when working with volatile chemicals or when engineering controls are insufficient to maintain exposure below occupational exposure limits (OELs).[1] | |
| Feet | Closed-Toe Shoes | ASTM F2413 | Protects feet from spills and falling objects.[3][4] |
II. Operational Plan: Handling and Experimental Protocols
A systematic approach to handling potent compounds is essential to minimize the risk of exposure and cross-contamination.[5][6]
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored according to the manufacturer's recommendations, often at controlled room temperature or refrigerated, and away from incompatible materials.[7]
-
Storage locations should be clearly labeled with appropriate hazard warnings.
Preparation and Weighing:
-
All handling of potent powdered compounds should be conducted within a certified chemical fume hood, glove box, or other containment enclosure to prevent inhalation of airborne particles.[8]
-
For weighing, use a balance inside a ventilated balance enclosure or a glove box to minimize the dispersal of powders.
-
Utilize disposable weighing boats and tools to prevent cross-contamination.
Experimental Procedures:
-
Conduct all experimental work within a designated and properly functioning containment device, such as a chemical fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Employ engineering controls like local exhaust ventilation to capture emissions at the source.[8]
-
Keep containers sealed when not in use.
Decontamination and Cleaning:
-
All surfaces and equipment must be decontaminated after use. The cleaning procedure should be validated to ensure the removal of the active compound to acceptable levels.[5]
-
Use a cleaning agent known to be effective against the compound.
-
For potent compounds, a multi-step cleaning process is often required.[9]
Logical Workflow for Safe Handling of Potent Compounds
Caption: Workflow for Handling Potent Research Compounds.
III. Disposal Plan
Proper disposal of chemical waste is crucial to protect human health and the environment.
Waste Segregation:
-
All disposable materials that have come into contact with the potent compound, including gloves, weighing papers, and pipette tips, must be considered hazardous waste.
-
Segregate waste into compatible streams (e.g., solid, liquid, sharps).
Waste Packaging and Labeling:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include the chemical name, concentration, and associated hazards.
Final Disposal:
-
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
-
Never dispose of chemical waste down the drain or in the regular trash.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. pharm-int.com [pharm-int.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. toku-e.com [toku-e.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
